UDP-xylose
Descripción
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Propiedades
Fórmula molecular |
C14H22N2O16P2 |
|---|---|
Peso molecular |
536.28 g/mol |
Nombre IUPAC |
[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9?,10+,11-,12-,13-/m1/s1 |
Clave InChI |
DQQDLYVHOTZLOR-DISZUPOKSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of UDP-Xylose in the Initiation of Proteoglycan Synthesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Proteoglycans are a critical class of macromolecules found in the extracellular matrix (ECM) and on cell surfaces, where they play essential roles in cell signaling, adhesion, proliferation, and tissue morphogenesis[1][2]. Their function is largely dictated by the covalently attached glycosaminoglycan (GAG) chains, which are long, unbranched polysaccharides. The biosynthesis of most of these GAG chains is initiated by a single, crucial event: the transfer of xylose from the high-energy sugar donor, UDP-xylose, to a specific serine residue on a core protein[1][3]. This step is the gateway to the formation of a characteristic tetrasaccharide linkage region upon which the GAG chains are elongated[4]. Understanding the synthesis and function of this compound is therefore fundamental to comprehending proteoglycan biology and its dysregulation in disease, offering potential avenues for therapeutic intervention[1].
The Biosynthesis of this compound
This compound is the exclusive xylose donor for the initiation of GAG synthesis in vertebrates[5]. Its production is a conserved, two-step enzymatic pathway that begins with UDP-glucose[5][6].
-
Oxidation of UDP-Glucose: The first step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA)[7]. This reaction is catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH)[6][7].
-
Decarboxylation of UDP-Glucuronic Acid: The second and final step is the decarboxylation of UDP-GlcA to form this compound[8][9]. This is catalyzed by this compound synthase (UXS), also known as UDP-glucuronate decarboxylase[1][6].
While the initial substrate, UDP-glucose, is synthesized in the cytosol, the final conversion to this compound can occur both in the cytosol and within the lumen of the Golgi apparatus and endoplasmic reticulum[3][8][10]. The localization of UXS to the Golgi is particularly significant as it places the production of the initiating sugar donor in the same compartment where the xylosylation of proteoglycan core proteins occurs, potentially streamlining the process and reducing the reliance on specific nucleotide sugar transporters[3][7].
Initiation of Proteoglycan Assembly: The Role of Xylosyltransferase
The synthesis of GAG chains on core proteins is initiated by the enzyme xylosyltransferase (XylT), which catalyzes the transfer of xylose from this compound to the hydroxyl group of specific serine residues within the core protein[3][4][11]. This reaction is considered the initial and rate-limiting step in GAG assembly[12][13]. In vertebrates, there are two homologous xylosyltransferase isoforms, XylT1 and XylT2, which perform this crucial function[11][14].
Following the attachment of xylose, a common tetrasaccharide linkage region is assembled through the sequential addition of three more sugar residues by distinct glycosyltransferases:
-
Xylose is transferred to a serine residue by XylT.
-
A galactose residue is added to the xylose by β-1,4-galactosyltransferase 7 (β4GalT7).
-
A second galactose residue is added by β-1,3-galactosyltransferase 6 (β3GalT6).
-
A glucuronic acid (GlcA) residue is added by β-1,3-glucuronosyltransferase 1 (GlcAT1), completing the linker: GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser [4][15].
This tetrasaccharide serves as the universal primer for the elongation of both heparan sulfate (B86663) and chondroitin/dermatan sulfate chains[4]. The addition of either an N-acetylglucosamine (GlcNAc) or an N-acetylgalactosamine (GalNAc) residue to the linker determines which type of GAG chain will be synthesized[4].
Regulation of the Initiation Pathway
The biosynthesis of proteoglycans is tightly regulated at multiple levels to meet cellular and tissue-specific needs.
-
Feedback Inhibition: The synthesis of this compound is subject to feedback control. This compound itself acts as a potent allosteric inhibitor of UGDH, the first enzyme in its synthesis pathway[7][16]. This mechanism allows the cell to regulate the pool of UDP-sugars and prevent excessive production of this compound when it is not being consumed for proteoglycan synthesis[7][10].
-
Transcriptional Control: The expression of the key initiating enzyme, xylosyltransferase, is dynamically regulated by various signaling molecules. For instance, in chondrocytes, the pro-inflammatory cytokine Interleukin-1β (IL-1β) can induce a biphasic response, with an early induction followed by a late-phase downregulation of XylT-I gene expression[4][12]. Conversely, Transforming Growth Factor-β1 (TGF-β1) has been shown to upregulate XylT-I expression, promoting GAG synthesis[17]. This transcriptional control is critical in both normal tissue homeostasis and in pathological conditions like osteoarthritis[17].
Quantitative Data: Xylosyltransferase Kinetics
The efficiency of xylosyltransferases can be quantified by their Michaelis-Menten constant (Km), which reflects the substrate concentration at which the enzyme reaches half of its maximum velocity. The Km value is a measure of the enzyme's affinity for its acceptor substrate. A lower Km indicates a higher affinity.
| Enzyme | Acceptor Substrate | Km (µM) | Source |
| Human XylT-I | Recombinant Bikunin | 0.45 | [18] |
| Human XylT-I | Deglycosylated Cartilage Core Protein | 188 | [18] |
| Human XylT-I | Synthetic Bikunin Peptide (QEEEGSGGGQK) | 22 | [18] |
| Human XylT-II | Synthetic Bikunin Peptide (QEEEGSGGGQK) | 5.2 | [14] |
| Mouse XylT-I | Synthetic Bikunin Peptide (BIKp) | 1.8 | [19] |
| Mouse XylT-II | Synthetic Bikunin Peptide (BIKp) | 3.5 | [19] |
Data compiled from multiple sources, showcasing the varying affinities of XylT isoforms for different acceptor substrates.[14][18][19]
Experimental Protocols
Studying the role of this compound requires robust methods to measure both the activity of key enzymes and the overall synthesis of proteoglycans.
This protocol is a standard method for quantifying the activity of XylT based on the incorporation of radiolabeled xylose into an acceptor peptide.[11][19][20]
Materials:
-
Enzyme source (e.g., cell lysate, purified recombinant XylT)
-
Acceptor peptide (e.g., synthetic bikunin analogue Q-E-E-E-G-S-G-G-G-Q-K)[11][18]
-
UDP-[14C]D-xylose (radiolabeled sugar donor)
-
Reaction Buffer: 25 mM MES (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2[19][20]
-
10% Trichloroacetic acid (TCA) for stopping the reaction and washing
-
Nitrocellulose discs
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL total volume, combine 50 µL of the enzyme solution, the acceptor peptide (e.g., to a final concentration of 160 µM), and UDP-[14C]D-xylose (e.g., to a final concentration of 1.13 µM) in the reaction buffer[19].
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 16 hours, depending on enzyme activity[11][20].
-
Stopping the Reaction: Place the tubes on ice to stop the reaction[19].
-
Product Capture: Spot the reaction mixture onto nitrocellulose discs. The peptide acceptor and any xylosylated product will bind to the membrane.
-
Washing: Allow the discs to dry completely. Wash the discs once with 10% TCA for 10 minutes, followed by three washes with 5% TCA to remove unincorporated UDP-[14C]D-xylose[20].
-
Quantification: Place the dried discs into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the XylT activity.
This modern, non-radioactive method offers high sensitivity and specificity for measuring the activity of specific XylT isoforms[21].
Materials:
-
Enzyme source (cell lysate or supernatant)
-
XylT-I selective acceptor peptide
-
This compound (non-radiolabeled)
-
Lysis Buffer (e.g., 50 mM TRIS, 150 mM NaCl, 1% Nonidet P-40, pH 7.8)[21]
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Prepare cell lysates by incubating cells with lysis buffer, followed by centrifugation to clear the lysate[21].
-
Enzymatic Reaction: Incubate the cell lysate or supernatant with this compound and the specific acceptor peptide. The reaction can be carried out for 12-24 hours at 37°C[21].
-
Sample Cleanup: Stop the reaction and prepare the sample for mass spectrometry analysis, which may involve solid-phase extraction (e.g., C18 cartridge) to remove salts and detergents.
-
Quantification: Analyze the sample using LC-MS/MS. Quantify the amount of xylosylated peptide product by comparing its signal to that of a known standard. The amount of product formed is directly proportional to the XylT-I activity.
This method assesses the rate of synthesis of the entire sulfated GAG chain by measuring the incorporation of a radioactive precursor[22][23][24].
Materials:
-
Cell culture (e.g., primary chondrocytes or fibroblasts)[22]
-
35S-sulfate (radiolabel)
-
Cell lysis buffer
-
Equipment for chromatography (e.g., gel filtration or ion-exchange columns)[22]
Methodology:
-
Labeling: Culture cells in a medium containing 35S-sulfate for a defined period (e.g., 24 hours). The cells will incorporate the radiolabel into newly synthesized sulfated GAGs.
-
Harvesting: Separate the culture medium from the cells. Lyse the cells to obtain the cell-associated proteoglycans.
-
Isolation: Isolate the newly synthesized, radiolabeled proteoglycans from both the medium and the cell lysate.
-
Separation and Quantification: Use techniques like gel filtration or ion-exchange chromatography to separate the proteoglycans from other molecules[22]. Measure the radioactivity in the proteoglycan-containing fractions to determine the rate of synthesis and secretion[22][23].
Implications for Research and Drug Development
The central role of this compound and xylosyltransferases in initiating proteoglycan synthesis makes this pathway a compelling area for research and therapeutic development.
-
Oncology: Proteoglycans are essential for cell proliferation, migration, and adhesion, and their disruption can slow tumor growth and progression[1]. Therefore, targeting enzymes in the this compound synthesis pathway or the xylosyltransferases themselves presents a promising strategy for developing novel cancer therapies[1].
-
Developmental Biology: Genetic mutations affecting this pathway have severe consequences. For example, mutations in this compound synthase (UXS) in zebrafish lead to major craniofacial defects, highlighting the pathway's critical role in development[1][5].
-
Connective Tissue Disorders: The loss of GAG chains is an early event in the cartilage degradation seen in osteoarthritis[17]. The expression and activity of XylT-I are altered during the disease process, suggesting that modulating its activity could be a therapeutic approach to prevent GAG loss and limit tissue degradation[12][17].
Conclusion
This compound is the indispensable initiator of proteoglycan biosynthesis. Its synthesis from UDP-glucose and its subsequent transfer to core proteins by xylosyltransferases represent a critical control point for the production of a diverse and functionally important class of macromolecules. A thorough understanding of the enzymes, regulatory mechanisms, and analytical methods associated with this pathway is vital for researchers in glycobiology and for professionals seeking to develop novel therapeutics for a wide range of diseases, from cancer to osteoarthritis.
References
- 1. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Xylosyltransferase I Gene Expression by Interleukin 1β in Human Primary Chondrocyte Cells: MECHANISM AND IMPACT ON PROTEOGLYCAN SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 11. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Regulation of xylosyltransferase I gene expression by interleukin 1β in human primary chondrocyte cells: mechanism and impact on proteoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xylosyltransferase-I regulates glycosaminoglycan synthesis during the pathogenic process of human osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recognition of acceptor proteins by UDP-D-xylose proteoglycan core protein beta-D-xylosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Xylosyltransferase II is a significant contributor of circulating xylosyltransferase levels and platelets constitute an important source of xylosyltransferase in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of Proteoglycan Synthesis and Secretion in Cell Culture Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of Proteoglycan Synthesis and Secretion in Cell Culture Systems | Springer Nature Experiments [experiments.springernature.com]
- 24. Proteoglycan synthesis rate as a novel method to measure blood‐induced cartilage degeneration in non‐haemophilic and haemophilic rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UDP-xylose Synthase (UXS): Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) (UDP)-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, is a pivotal enzyme in the biosynthesis of proteoglycans, essential components of the extracellular matrix and cell surfaces.[1][2][3] By catalyzing the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcA) to UDP-xylose, UXS provides the foundational monosaccharide for the initiation of glycosaminoglycan (GAG) chain synthesis on core proteins.[1][4] This guide provides a comprehensive technical overview of the structure, enzymatic mechanism, and biological function of human UXS (hUXS). It details key experimental protocols for studying the enzyme and presents its kinetic and structural data. Furthermore, this guide explores the role of UXS in cellular signaling and its potential as a therapeutic target in various diseases, including cancer.
Introduction
Proteoglycans are a diverse class of macromolecules composed of a core protein covalently linked to one or more glycosaminoglycan (GAG) chains. They are integral to the structure and function of the extracellular matrix, playing critical roles in cell adhesion, migration, proliferation, and signaling. The biosynthesis of most proteoglycans is initiated by the transfer of xylose from this compound to a specific serine residue on the core protein, forming a tetrasaccharide linker upon which GAG chains are elongated.
This compound synthase (EC 4.1.1.35) is the sole enzyme responsible for the synthesis of this compound in vertebrates. It catalyzes the conversion of UDP-glucuronic acid (UDP-GlcA) to this compound through an oxidoreductive decarboxylation reaction. Given its crucial role in initiating proteoglycan synthesis, the activity of UXS is tightly regulated and essential for normal tissue development and homeostasis. Dysregulation of UXS activity has been implicated in developmental defects and diseases such as cancer, making it an attractive target for therapeutic intervention.
Structure of Human this compound Synthase (hUXS)
Human this compound synthase is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. The enzyme can also form a catalytically important tetramer in solution through the association of two dimers. Each subunit of hUXS contains a tightly bound NAD+ cofactor, which is recycled during the catalytic process.
The crystal structure of hUXS has been solved to a high resolution, revealing a canonical SDR fold characterized by a central β-sheet flanked by α-helices. The active site is located in a cleft between the NAD+-binding domain and a substrate-binding domain.
Quaternary Structure and Allosteric Regulation
While crystal structures have primarily shown a dimeric form, solution studies have demonstrated that hUXS can exist in a concentration-dependent dimer-to-tetramer equilibrium, with the tetramer being the more active species. This suggests a potential mechanism for allosteric regulation of enzyme activity. A proposed allosteric site could modulate the equilibrium between the high-activity tetramer and a low-activity dimer.
| Structural Parameter | Value | Reference |
| Resolution | 1.26 Å | |
| PDB ID | 2B69, 4GLL | |
| Oligomeric State | Homodimer, Tetramer | |
| Cofactor | NAD+ | |
| Subfamily | Short-chain dehydrogenase/reductase (SDR) |
Enzymatic Mechanism and Function
The conversion of UDP-GlcA to this compound by UXS is a complex, three-step process that occurs within a single active site.
-
Oxidation: The reaction is initiated by the oxidation of the C4'-hydroxyl group of UDP-GlcA by the enzyme-bound NAD+ cofactor. This step forms a UDP-4-keto-glucuronic acid intermediate. The distortion of the glucuronyl pyranose ring from a chair to a boat conformation within the active site facilitates this oxidation.
-
Decarboxylation: The unstable β-keto acid intermediate then undergoes decarboxylation, releasing CO2 and forming a UDP-4-keto-pentose (UDP-α-D-4-keto-xylose) intermediate.
-
Reduction: Finally, the C4'-keto group of the pentose (B10789219) intermediate is reduced by the newly formed NADH, regenerating the NAD+ cofactor and producing the final product, this compound.
This intricate mechanism ensures the efficient and stereospecific synthesis of this compound, the essential precursor for proteoglycan biosynthesis.
Role in Proteoglycan Synthesis and Signaling
This compound produced by UXS is the primary substrate for xylosyltransferases, the enzymes that initiate GAG chain assembly on proteoglycan core proteins. This initiation step is critical for the formation of functional proteoglycans, which in turn are vital for the integrity of the extracellular matrix. A lack of UXS activity leads to a defective extracellular matrix, which can severely interfere with cell signaling pathways that regulate tissue development and morphogenesis.
Quantitative Data
Kinetic Parameters
The enzymatic activity of UXS has been characterized, providing insights into its substrate affinity and catalytic efficiency.
| Substrate | Kinetic Parameter | Value | Organism | Reference |
| UDP-Glucuronic Acid | K_m | ~0.7 mM | Cryptococcus neoformans |
Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocols
UXS Enzyme Activity Assay
This protocol describes a common method for measuring the activity of UXS by monitoring the production of NADH.
Materials:
-
Purified UXS enzyme
-
UDP-glucuronic acid (UDP-GlcA)
-
NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NAD+, and UDP-GlcA in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of purified UXS enzyme.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be expressed in units (μmol of NADH produced per minute) per milligram of protein.
Crystallization of hUXS
Obtaining high-resolution crystal structures is crucial for understanding the enzyme's mechanism and for structure-based drug design.
Materials:
-
Highly pure and concentrated hUXS protein
-
NAD+ and UDP (or a substrate analog)
-
Crystallization screening kits
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Microscope for crystal visualization
Procedure:
-
Express and purify hUXS to >95% homogeneity.
-
Concentrate the protein to a suitable concentration (e.g., 12 mg/mL).
-
Incubate the protein with a molar excess of NAD+ and UDP to ensure complex formation.
-
Set up crystallization trials using various commercially available or custom-made screening solutions. The vapor diffusion method is commonly employed.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.
-
Once crystals of suitable size and quality are obtained, they can be cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.
Therapeutic Potential and Drug Development
The essential role of UXS in proteoglycan biosynthesis makes it a compelling target for drug development, particularly in the context of cancer. Proteoglycans are known to act as receptors for growth factors and are critical for cell proliferation, migration, and adhesion. Disrupting proteoglycan synthesis by inhibiting UXS could therefore attenuate tumor growth and progression. The high-resolution crystal structure of hUXS provides a solid foundation for the rational design of small-molecule inhibitors that could target the enzyme's active site.
Conclusion
This compound synthase is a structurally and mechanistically fascinating enzyme that plays a fundamental role in glycobiology. Its function as the gatekeeper for proteoglycan biosynthesis underscores its importance in maintaining tissue architecture and regulating cellular communication. The detailed understanding of its structure and catalytic mechanism, as outlined in this guide, provides a roadmap for further research and for the development of novel therapeutic strategies targeting diseases associated with aberrant proteoglycan synthesis. The continued exploration of UXS biology will undoubtedly uncover new insights into the complex world of the extracellular matrix and its impact on health and disease.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of UDP-Xylose in Plant Cell Wall Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-Xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of major plant cell wall polysaccharides. This technical guide provides an in-depth exploration of the synthesis, transport, and utilization of this compound in the formation of xylans, xyloglucans, and pectins. We present a comprehensive overview of the enzymatic pathways, their subcellular localization, and regulatory mechanisms. This guide also includes detailed experimental protocols for key assays and quantitative data on enzyme kinetics and cell wall composition to facilitate further research and development in this field.
Introduction: The Significance of this compound
The plant cell wall is a complex and dynamic structure crucial for plant growth, development, and defense. Its composition, primarily polysaccharides, dictates its physical properties and functional roles. Xylose is a major component of hemicelluloses, such as xylan (B1165943) and xyloglucan, and is also found in pectic polysaccharides like rhamnogalacturonan-II (RG-II). The sole donor for the incorporation of xylose into these polymers is this compound. Therefore, the regulation of this compound synthesis and its availability at the sites of polysaccharide biosynthesis are pivotal for cell wall architecture and integrity. Understanding the intricacies of this compound metabolism is fundamental for efforts aimed at modifying plant biomass for biofuels, biomaterials, and improved crop resilience.
This compound Biosynthesis and its Subcellular Localization
The primary pathway for this compound synthesis in plants begins with UDP-glucose. This process involves two key enzymatic steps and occurs in both the cytosol and the Golgi apparatus, highlighting a spatial regulation of its synthesis.[1][2][3]
The Biosynthetic Pathway
-
UDP-Glucose Dehydrogenase (UGD): The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGD) and is considered a major control point in the pathway.[4]
-
This compound Synthase (UXS): UDP-GlcA is then decarboxylated by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase (UDP-GlcA-DC), to produce this compound.[5] This step is essentially irreversible and commits the carbon flux towards xylose-containing polymers.
Subcellular Compartmentalization
In plants such as Arabidopsis thaliana, the enzymes responsible for this compound biosynthesis exist as multiple isoforms with distinct subcellular localizations.
-
Cytosolic Pathway: Some isoforms of UXS are soluble and reside in the cytosol.
-
Golgi-Localized Pathway: Other UXS isoforms are type II membrane proteins located in the Golgi apparatus, the site of hemicellulose and pectin (B1162225) synthesis.
This dual localization suggests a complex regulation of this compound pools for the synthesis of different cell wall components.
Regulation of this compound Biosynthesis
The this compound biosynthetic pathway is tightly regulated, primarily through feedback inhibition. This compound itself acts as an allosteric inhibitor of UDP-glucose dehydrogenase (UGD), thereby controlling the influx of precursors into the pathway. This feedback mechanism is crucial for maintaining the balance of various nucleotide sugars within the cell.
References
- 1. pnas.org [pnas.org]
- 2. Reconstitution into proteoliposomes and partial purification of the Golgi apparatus membrane UDP-galactose, this compound, and UDP-glucuronic acid transport activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of UDP-glucose dehydrogenase isoforms in the medicinal legume Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crucial Role of UDP-Glucuronic Acid Decarboxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP)-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, is a pivotal enzyme in the biosynthesis of this compound, a critical precursor for a wide array of glycoconjugates across all domains of life.[1][2] This enzyme, classified under EC 4.1.1.35, catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound and carbon dioxide.[3][4] The product, this compound, serves as the primary donor of xylose for the synthesis of proteoglycans, hemicelluloses like xylan (B1165943) and xyloglucan (B1166014) in plants, and the polysaccharide capsule of pathogenic fungi such as Cryptococcus neoformans.[1][5] Given its essential role in these fundamental biological processes, UXS has emerged as a significant subject of research and a potential target for therapeutic intervention, particularly in oncology and infectious diseases.[6]
This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies related to UDP-glucuronic acid decarboxylase, tailored for researchers, scientists, and professionals in drug development.
Discovery and Significance
The enzymatic activity of UDP-glucuronic acid decarboxylase was first described over four decades ago, but the gene encoding it remained elusive for a considerable period.[1] A significant breakthrough came with the functional cloning and characterization of the UXS1 gene from the pathogenic fungus Cryptococcus neoformans, identified through homology with a bacterial gene.[1] This discovery paved the way for the identification and characterization of UXS homologs in a wide range of organisms, from bacteria to humans.[1]
The significance of UXS lies in its central role in the biosynthesis of this compound. In vertebrates, this compound is indispensable for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins.[7][8] This process is initiated by the transfer of xylose from this compound to a serine residue on the core protein, forming a tetrasaccharide linker that serves as a primer for GAG elongation.[8] Proteoglycans are integral components of the extracellular matrix and cell surfaces, playing crucial roles in cell signaling, adhesion, and proliferation.[6] Consequently, dysregulation of UXS activity can lead to severe developmental defects and has been implicated in diseases such as cancer.[6][9] In plants, this compound is a key building block for major cell wall polysaccharides, highlighting the enzyme's importance in plant growth and development.[2][5]
Enzymatic Reaction and Mechanism
UDP-glucuronic acid decarboxylase catalyzes a complex, essentially irreversible reaction that proceeds in three main steps, utilizing a tightly bound NAD+ cofactor that is recycled during the catalytic cycle.[6][10][11]
The proposed mechanism is as follows:
-
Oxidation: The reaction is initiated by the NAD+-dependent oxidation of the C4 hydroxyl group of UDP-GlcA to form a UDP-4-keto-glucuronic acid intermediate.[1][11]
-
Decarboxylation: The resulting β-keto acid is highly unstable and readily undergoes decarboxylation, releasing CO2 and forming a UDP-4-keto-pentose intermediate.[1][10][11]
-
Reduction: Finally, the UDP-4-keto-pentose intermediate is stereospecifically reduced by the NADH generated in the first step to yield the final product, this compound, and regenerate the NAD+ cofactor.[1][6]
Structural and mechanistic studies of human UXS have revealed that the enzyme is a homodimer belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[11] Molecular dynamics simulations suggest that the enzyme distorts the pyranose ring of the bound UDP-GlcA, which facilitates both the initial oxidation and the subsequent decarboxylation steps.[11][12]
Quantitative Data Presentation
The kinetic parameters of UDP-glucuronic acid decarboxylase have been determined for the enzyme from various sources. A summary of these quantitative data is presented below for comparative analysis.
| Organism | Enzyme Form | Kₘ for UDP-GlcA (mM) | Vₘₐₓ (μmol/min/mg) | kcat (s⁻¹) | Inhibitors | Reference |
| Cryptococcus neoformans | Recombinant | ~0.7 | 0.8 | - | NADH, UDP, this compound | [1] |
| Cryptococcus laurentii | Partially Purified | 1 | - | - | - | [1] |
| Wheat Germ | Partially Purified | 0.18–0.53 | - | - | - | [1] |
| Human (hUXS1) | Recombinant | - | - | 0.2 | - | [4] |
| Bacillus cereus (Epimerase) | Recombinant | - | - | 0.25 (for epimerization) | - | [13][14] |
Experimental Protocols
The characterization of UDP-glucuronic acid decarboxylase involves a series of key experiments, from enzyme purification to activity assays. Detailed methodologies for these experiments are provided below.
Recombinant Protein Expression and Purification
-
Cloning: The cDNA encoding UXS is cloned into an appropriate expression vector, often with a tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable host, such as Escherichia coli. Protein expression is typically induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved through methods such as sonication or high-pressure homogenization.
-
Purification: The tagged protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins). The protein is eluted using a competitive ligand (e.g., imidazole (B134444) or reduced glutathione).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Activity Assays
Several methods can be employed to measure the activity of UDP-glucuronic acid decarboxylase.
This is a common and reliable method for monitoring the conversion of UDP-GlcA to this compound.[10]
-
Reaction Mixture: A standard assay mixture (e.g., 50 μL) contains Tris-HCl buffer (pH 7.4), NAD+, UDP-GlcA, and the purified enzyme.[1]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 23°C or 37°C) for a set period (e.g., 15 minutes).[1]
-
Termination: The reaction is stopped, often by boiling or the addition of acid.
-
Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) on an anion-exchange column (e.g., SAX).[1] The substrate and product are separated and quantified by their absorbance at 262 nm.
This method utilizes a radiolabeled substrate to track product formation.[10]
-
Reaction Mixture: The assay is set up similarly to the HPLC-based assay but includes UDP-[¹⁴C]GlcA as the substrate.[10]
-
CO₂ Trapping: When measuring the release of ¹⁴CO₂, the reaction is performed in an airtight vial containing a trapping agent for CO₂ (e.g., a filter paper soaked in a basic solution).[10]
-
Product Separation: Alternatively, the radiolabeled product, UDP-[¹⁴C]xylose, can be separated from the substrate by thin-layer chromatography (TLC).[1]
-
Quantification: The amount of radioactivity in the trapped CO₂ or the product spot on the TLC plate is measured using a scintillation counter.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Enzymatic reaction mechanism of UDP-glucuronic acid decarboxylase.
Caption: A typical experimental workflow for the characterization of UXS.
Caption: Metabolic pathway showing the role of UXS in this compound synthesis.
Conclusion and Future Directions
UDP-glucuronic acid decarboxylase is a fundamentally important enzyme with well-established roles in the metabolism of a diverse range of organisms. Its product, this compound, is essential for the synthesis of critical biomolecules, making UXS a compelling target for further research and therapeutic development. The detailed characterization of its structure and mechanism has provided a solid foundation for understanding its function. Future research will likely focus on the development of specific inhibitors of UXS for potential applications in treating cancer and fungal infections. Furthermore, a deeper understanding of the regulation of UXS expression and activity in different cellular contexts will provide valuable insights into its role in health and disease. The methodologies and data presented in this guide offer a valuable resource for scientists and researchers dedicated to advancing our knowledge of this crucial enzyme.
References
- 1. pnas.org [pnas.org]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 6. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 7. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Expression Patterns of UDP-d-Glucuronate Decarboxylase Genes in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic characterization of UDP-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Central Role of UDP-Xylose: A Precursor for Diverse Nucleotide Sugars
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as a central precursor for the biosynthesis of a variety of other nucleotide sugars essential for the formation of complex glycans in plants, animals, and fungi.[1][2] These glycans, including proteoglycans, hemicellulose, and pectin, play fundamental roles in cell wall structure, cell signaling, and development.[1][3][4] This technical guide provides a comprehensive overview of the enzymatic pathways originating from this compound, with a focus on its synthesis and conversion to other key nucleotide sugars. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in glycoscience and drug development.
The Synthesis of this compound: A Key Metabolic Branch Point
The primary route for this compound biosynthesis in most organisms is the decarboxylation of UDP-glucuronic acid (UDP-GlcA).[2][3][5] This reaction is catalyzed by UDP-glucuronic acid decarboxylase (UGD), also known as this compound synthase (UXS).[6][7][8] This enzymatic step is a crucial control point in nucleotide sugar metabolism, committing precursors to the synthesis of pentose-containing polysaccharides.[5]
The UDP-Glucuronic Acid Decarboxylase (UGD/UXS) Pathway
The conversion of UDP-GlcA to this compound is an NAD+-dependent reaction that proceeds through a series of intermediates.[2][5][9] The proposed mechanism involves the oxidation of the C4 hydroxyl of UDP-GlcA to a 4-keto intermediate, followed by decarboxylation at C6, and subsequent reduction of the 4-keto group to a hydroxyl, yielding this compound.[2][5][9]
In plants, a bifunctional enzyme, UDP-apiose/UDP-xylose synthase (AXS), can also catalyze the NAD+-dependent conversion of UDP-GlcA to both this compound and UDP-apiose.[10][11] This enzyme represents a critical branch point in plant cell wall biosynthesis, supplying precursors for both hemicellulose and pectin.[10]
This compound as a Precursor for Other Nucleotide Sugars
This compound is a versatile precursor that can be enzymatically converted into other important nucleotide sugars, primarily UDP-arabinose.
Conversion to UDP-Arabinose
The reversible epimerization of this compound at the C4 position to form UDP-L-arabinose is catalyzed by this compound 4-epimerase (UXE).[12][13] UDP-L-arabinose is a key component of arabinans and arabinogalactan (B145846) proteins, which are important constituents of plant cell walls.[12]
Quantitative Data on Enzyme Kinetics
The following table summarizes key kinetic parameters for enzymes involved in the synthesis and conversion of this compound.
| Enzyme | Organism | Substrate | Km | Vmax | Specific Activity | Reference |
| UDP-Glucuronic Acid Decarboxylase | Cryptococcus neoformans | UDP-GlcA | ~0.7 mM | 0.8 µmol/min/mg | - | [2] |
| UDP-Glucuronic Acid Decarboxylase | Wheat germ | UDP-GlcA | 0.18–0.53 mM | - | - | [2] |
| UDP-Glucuronic Acid Decarboxylase | Cryptococcus laurentii | UDP-GlcA | 1 mM | - | - | [2] |
Experimental Protocols
Protocol 1: Assay for UDP-Glucuronic Acid Decarboxylase (UGD/UXS) Activity
This protocol is adapted from studies on recombinant Arabidopsis UXS isoforms.[1]
Materials:
-
Recombinant UGD/UXS enzyme
-
UDP-Glucuronic Acid (UDP-GlcA) solution (1 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable anion-exchange or porous graphitic carbon column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the purified UGD/UXS enzyme.
-
Initiate the reaction by adding UDP-GlcA to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the reaction products by HPLC to separate and quantify this compound.
-
Identify and quantify this compound by comparing the retention time and peak area to an authentic this compound standard.[1]
Protocol 2: Analysis of Nucleotide Sugar Pools by HPLC-MS
This protocol provides a general workflow for the extraction and quantification of intracellular nucleotide sugars.[14][15]
1. Extraction of Nucleotide Sugars:
-
Harvest cells and immediately quench metabolic activity, for example, by using a cold chloroform/methanol solution.[14]
-
Perform a liquid-liquid extraction using chloroform, methanol, and water to separate the polar metabolites, including nucleotide sugars, into the aqueous phase.[14]
-
For plant tissues, pulverize the frozen material before extraction.[14]
2. Solid-Phase Extraction (SPE) Cleanup:
-
Further purify the aqueous extract using a porous graphitic carbon (PGC) SPE cartridge to remove interfering compounds.[14]
-
Elute the nucleotide sugars from the SPE cartridge.
3. HPLC-MS Analysis:
-
Separate the extracted nucleotide sugars using an HPLC system equipped with a PGC column.[14]
-
Detect and quantify the nucleotide sugars using an electrospray ionization mass spectrometer (ESI-MS) operating in negative ion mode.[14]
-
Use authentic standards to create calibration curves for absolute quantification.
Logical Workflow for Studying this compound Metabolism
Conclusion
This compound stands as a cornerstone in the intricate network of nucleotide sugar metabolism. A thorough understanding of its biosynthesis and subsequent conversions is paramount for advancements in plant biology, glycobiology, and the development of novel therapeutics targeting pathways dependent on these essential building blocks. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound and its derivatives.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 4. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 5. Characterization and Expression Patterns of UDP-d-Glucuronate Decarboxylase Genes in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose [frontiersin.org]
- 14. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of UDP-xylose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a crucial nucleotide sugar that serves as a glycosyl donor in the biosynthesis of a wide array of glycoconjugates, including glycoproteins and proteoglycans.[1] Its availability is essential for research in glycobiology and for the development of therapeutics targeting pathways involving xylosylation. Chemo-enzymatic methods provide an efficient and stereoselective means to synthesize this compound, overcoming the challenges associated with purely chemical or biological production. These application notes describe two primary chemo-enzymatic protocols for the synthesis of this compound, starting from either UDP-glucose or D-xylose.
Data Summary
The following table summarizes key quantitative data from the described protocols for easy comparison.
| Parameter | Method 1: From UDP-Glucose | Method 2: From D-Xylose (via Xylose-1-Phosphate) |
| Starting Material | UDP-glucose | D-xylose |
| Key Enzymes | UDP-glucose 6-dehydrogenase (UGDH), this compound synthase (UXS) | Xylose-1-phosphate generating chemical steps, UDP-sugar pyrophosphorylase (USP) |
| Reaction Yield | 46% overall yield after purification[2][3] | Not explicitly quantified in the provided search results. |
| Product Concentration | 19.5 mM (10.5 g/L) this compound[2][3] | Preparative scale production is feasible. |
| Purity | >98% | Stereopure product. |
| Optimal pH | hUGDH/hUXS system: Not specified; AtUXS3: pH dependent activity | Not specified for the enzymatic step. |
| Optimal Temperature | AtUXS3: 30°C | Not specified for the enzymatic step. |
| Key Advantages | One-pot synthesis is possible with cofactor regeneration. | Avoids the use of expensive UDP-glucose and complex enzyme cascades. |
Experimental Protocols
Method 1: Two-Step Enzymatic Synthesis from UDP-Glucose
This protocol describes a one-pot synthesis of this compound from UDP-glucose using UDP-glucose 6-dehydrogenase (hUGDH) and this compound synthase (hUXS) with a chemo-enzymatic NAD+ regeneration system.
Materials:
-
UDP-glucose
-
UDP-glucose 6-dehydrogenase (hUGDH) from Homo sapiens
-
This compound synthase 1 (hUXS) from Homo sapiens
-
Xylose reductase from Candida tenuis
-
Bovine liver catalase
-
9,10-phenanthrenequinone (PQ)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Hydrogen peroxide (H2O2)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine UDP-glucose, NAD+, and the enzymes hUGDH, hUXS, xylose reductase, and catalase in the reaction buffer.
-
Initiation: Add 9,10-phenanthrenequinone to start the reaction.
-
Oxygen Supply: Provide a continuous supply of oxygen for the re-oxidation of PQ. This can be achieved by periodic external feeding of H2O2.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C, based on related enzyme characterization) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of UDP-glucose and the formation of this compound.
-
Purification: Upon completion, purify the this compound from the reaction mixture using a two-step chromatographic procedure.
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).
Method 2: Chemo-enzymatic Synthesis from D-Xylose
This protocol involves the chemical synthesis of xylose-1-phosphate followed by an enzymatic conversion to this compound using a UDP-sugar pyrophosphorylase.
Part 1: Chemical Synthesis of Xylose-1-Phosphate
Materials:
-
D-xylose
-
p-toluenesulfonyl hydrazine (B178648) (TSH)
-
Anhydrous CuCl2
-
Crystalline phosphoric acid
-
Appropriate organic solvents
Procedure:
-
Glycosylsulfonylhydrazide Formation: React D-xylose with p-toluenesulfonyl hydrazine to generate the glycosylsulfonylhydrazide adduct.
-
Oxidative Phosphorylation: Oxidize the adduct with anhydrous CuCl2 in the presence of 2-methyl-2-oxazoline and an excess of crystalline phosphoric acid to yield a mixture of anomers of xylose-1-phosphate.
-
Purification: Purify the xylose-1-phosphate from the reaction mixture.
Part 2: Enzymatic Synthesis of this compound
Materials:
-
Xylose-1-phosphate (from Part 1)
-
Uridine-5'-triphosphate (UTP)
-
Recombinant UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis)
-
Reaction Buffer (e.g., Tris-HCl with MgCl2)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve xylose-1-phosphate and UTP in the reaction buffer.
-
Enzymatic Reaction: Add the UDP-sugar pyrophosphorylase to initiate the reaction.
-
Incubation: Incubate the mixture at an optimal temperature and pH for the specific enzyme used.
-
Monitoring: Monitor the formation of this compound using Thin-Layer Chromatography (TLC) or HPLC.
-
Purification: Once the reaction is complete, purify the this compound using appropriate chromatographic techniques.
Characterization:
-
Verify the final product's identity and purity using NMR and mass spectrometry.
Visualizations
References
Application Note: HPLC-Based Quantification of UDP-Xylose in Cell Lysates
References
- 1. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. shodex.com [shodex.com]
- 14. agilent.com [agilent.com]
- 15. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UDP-Xylose Analogs in Metabolic Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of UDP-xylose analogs in metabolic labeling studies. These powerful chemical tools enable the investigation of glycosaminoglycans (GAGs) and other xylosylated glycoconjugates in a variety of biological contexts. By introducing bioorthogonal functional groups, such as azides and alkynes, into cellular glycans, this compound analogs allow for the visualization, identification, and functional characterization of these important biomolecules.
Introduction to Metabolic Labeling with this compound Analogs
Metabolic glycoengineering using this compound analogs is a two-step process that allows for the specific labeling of glycans containing xylose. Xylose is the critical initiating sugar in the biosynthesis of most GAGs, including heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS), linking the polysaccharide chain to a core protein.[1]
The process involves:
-
Metabolic Incorporation: A synthetic this compound analog, featuring a bioorthogonal handle like an azide (B81097) or an alkyne, is introduced to cells or organisms. The cellular machinery, specifically xylosyltransferases, utilizes this analog as a substrate, incorporating it into nascent GAG chains.[1]
-
Bioorthogonal Ligation: The incorporated chemical handle is then detected through a highly specific and efficient chemical reaction, most commonly a "click chemistry" reaction. This involves ligating the azide or alkyne with a complementary probe, which can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and proteomic analysis, or other reporter molecules.[1]
This technology offers a powerful alternative to traditional methods like antibody-based detection, providing a dynamic way to study glycan biosynthesis and function in living systems.
Key this compound Analogs and Their Applications
Several this compound analogs have been developed for metabolic labeling studies. The choice of analog depends on the specific research question and the experimental system.
-
UDP-4-azido-4-deoxy-xylose (UDP-4-XylAz): This analog has been successfully used as a chain-terminating inhibitor of GAG biosynthesis in zebrafish embryos.[1] By replacing the 4-hydroxyl group with an azide, it prevents the addition of subsequent sugar residues, leading to truncated GAG chains. The incorporated azide allows for the visualization of the sites of GAG biosynthesis.[1]
-
UDP-alkynyl-xylose: While less documented in the literature for in vivo studies compared to its azido (B1232118) counterpart, alkynyl-modified this compound analogs offer an alternative for click chemistry-based detection. The alkyne group can be reacted with an azide-functionalized probe.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
This compound is synthesized in the cytoplasm and the lumen of the Golgi apparatus from UDP-glucose through a series of enzymatic reactions. Understanding this pathway is crucial for designing and interpreting metabolic labeling experiments.
Caption: Biosynthesis of this compound and its role in initiating GAG synthesis.
Experimental Workflow for Metabolic Labeling
The general workflow for a metabolic labeling experiment using a this compound analog involves several key steps, from introducing the analog to the final analysis.
Caption: General experimental workflow for metabolic labeling with this compound analogs.
Quantitative Data
The efficiency of metabolic labeling with this compound analogs can vary depending on the biological system, the specific analog used, and the experimental conditions. The following table summarizes quantitative data from a study using UDP-4-XylAz in zebrafish embryos.[1] It is important to note that these conditions should be optimized for each specific experimental setup.
| Parameter | Zebrafish Embryos (in vivo) | General Recommendation for Mammalian Cells (in vitro) |
| Analog | UDP-4-azido-4-deoxyxylose (UDP-4-XylAz) | Peracetylated azido- or alkynyl-xylose analogs |
| Delivery Method | Microinjection into the yolk | Addition to cell culture medium |
| Concentration | ~1 mM in the injection solution | 10-100 µM (optimization required) |
| Incubation Time | From 1-cell stage to desired developmental stage | 24-72 hours |
| Effect on GAGs | Heparan Sulfate: 47% reductionChondroitin Sulfate: 77% reduction | Labeling efficiency to be determined empirically |
Experimental Protocols
Synthesis of UDP-4-azido-4-deoxy-D-xylose (Adapted from general chemoenzymatic methods)
This protocol is an adapted general method for the chemoenzymatic synthesis of UDP-sugar analogs and should be optimized.
Materials:
-
4-azido-4-deoxy-D-xylose
-
ATP (Adenosine triphosphate)
-
UTP (Uridine triphosphate)
-
Xylose kinase (if available) or a promiscuous kinase
-
UDP-sugar pyrophosphorylase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Purification system (e.g., HPLC)
Procedure:
-
Phosphorylation of 4-azido-4-deoxy-D-xylose:
-
In a reaction vessel, combine 4-azido-4-deoxy-D-xylose, an equimolar amount of ATP, and xylose kinase in the reaction buffer.
-
Incubate at 37°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Synthesis of UDP-4-azido-4-deoxy-D-xylose:
-
To the reaction mixture from step 1, add an equimolar amount of UTP and UDP-sugar pyrophosphorylase.
-
Incubate at 37°C for another 2-4 hours.
-
-
Purification:
-
Purify the UDP-4-azido-4-deoxy-D-xylose from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.
-
Lyophilize the purified product and store at -80°C.
-
Metabolic Labeling of Mammalian Cells with a Peracetylated Xylose Analog
This protocol is a general guideline for labeling adherent mammalian cells. Optimal conditions, including analog concentration and incubation time, should be determined empirically for each cell line.
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated azido-xylose or alkynyl-xylose analog (stock solution in DMSO)
-
PBS (Phosphate-buffered saline)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Metabolic Labeling:
-
The following day, replace the culture medium with fresh medium containing the desired concentration of the peracetylated xylose analog (e.g., 25-100 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 24-72 hours under standard cell culture conditions.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.
Click Chemistry Reaction for Detection of Labeled Glycoproteins (Western Blot)
This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag for subsequent detection by Western blot.
Materials:
-
Metabolically labeled protein lysate
-
Biotin-alkyne or Biotin-azide (depending on the analog used)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, prepare a master mix containing the click chemistry reagents. For a 50 µL reaction with 50 µg of protein lysate:
-
Protein lysate: up to 30 µL
-
Biotin probe (10 mM stock): 1 µL
-
CuSO4 (50 mM stock): 1 µL
-
TBTA (10 mM stock in DMSO): 1 µL
-
TCEP (50 mM stock, freshly prepared): 1 µL
-
ddH2O to a final volume of 50 µL
-
-
-
Click Reaction:
-
Add the protein lysate to the reaction mix.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for Western Blot:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Probe the membrane with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
-
Troubleshooting and Considerations
-
Toxicity: High concentrations of sugar analogs can be toxic to cells. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for each cell line.
-
Metabolic Interconversion: Be aware that some sugar analogs can be metabolically converted into other sugars, potentially leading to off-target labeling. Control experiments, such as competition assays with the natural sugar, are recommended.
-
Click Chemistry Efficiency: The efficiency of the click reaction can be affected by the reagents and reaction conditions. Ensure that the reducing agent is fresh and that the reaction is protected from oxygen. For live-cell imaging, copper-free click chemistry methods are recommended to avoid copper-induced cytotoxicity.
By following these guidelines and protocols, researchers can effectively utilize this compound analogs to gain valuable insights into the roles of xylosylated glycoconjugates in health and disease.
References
Application Notes: In Vitro Assays for Measuring Xylosyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylosyltransferases (XylT) are a family of glycosyltransferase enzymes (EC 2.4.2.26) that play a critical role in the biosynthesis of most proteoglycans.[1][2][3] These enzymes initiate the formation of glycosaminoglycan (GAG) chains by catalyzing the transfer of a D-xylose residue from the sugar donor, uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose), to a specific serine residue within a proteoglycan core protein.[1][3] This initial step is rate-limiting for GAG biosynthesis, making XylT a key point of regulation. In vertebrates, two isoforms, XylT1 and XylT2, have been identified.
Given their foundational role in extracellular matrix formation, altered xylosyltransferase activity has been implicated in various fibroproliferative diseases and pathological conditions characterized by changes in proteoglycan metabolism. Consequently, serum XylT activity is explored as a potential biomarker for diseases like systemic sclerosis, while the enzymes themselves represent promising targets for drug development.
This document provides detailed protocols for two common in vitro methods to measure xylosyltransferase activity: a traditional radioactive assay using radiolabeled UDP-[14C]xylose and a modern, non-radioactive bioluminescent assay that quantifies the UDP product.
Biochemical Pathway: Initiation of Glycosaminoglycan Synthesis
Xylosyltransferase catalyzes the first committed step in the assembly of the GAG-protein linkage region. The enzyme utilizes this compound, which is synthesized in the lumen of the ER and Golgi from UDP-glucose. XylT then transfers the xylose to a serine residue on a core protein, releasing UDP as a byproduct. This xylosylated serine serves as the foundation for the subsequent addition of other sugars by different glycosyltransferases to form the characteristic tetrasaccharide linker region of the proteoglycan.
Caption: Initiation of Glycosaminoglycan (GAG) biosynthesis by Xylosyltransferase.
Experimental Protocols
Two primary methods for assaying xylosyltransferase activity are presented below. The choice of method depends on available equipment, throughput requirements, and safety considerations regarding radioactive materials.
Protocol 1: Radioactive Assay using UDP-[¹⁴C]Xylose
This method directly measures the incorporation of radiolabeled xylose from UDP-[¹⁴C]Xylose onto an acceptor substrate. It is highly sensitive and considered a gold-standard approach.
Caption: Workflow for the radioactive xylosyltransferase assay.
-
Recombinant Xylosyltransferase (XylT1 or XylT2)
-
Acceptor peptide (e.g., synthetic bikunin analog Q-E-E-E-G-S-G-G-G-Q-K) or silk fibroin
-
UDP-[¹⁴C]Xylose
-
Reaction Buffer (e.g., 25-50 mM MES or HEPES, pH 6.5-6.8)
-
Cofactors: MnCl₂, MgCl₂, KF
-
Stop Solution (e.g., 100 mM EDTA, pH 8.0)
-
C18 cartridges or gel filtration column (e.g., Superdex peptide)
-
Liquid Scintillation Counter and appropriate scintillation cocktail
-
Prepare the Reaction Mixture : In a microcentrifuge tube, assemble the reaction mixture. For a final volume of 20-40 µL, combine the components as detailed in Table 1. A typical reaction may contain 25 mM MES buffer (pH 6.5), 5 mM MnCl₂, 5 mM MgCl₂, 5 mM KF, an acceptor peptide (e.g., 1 nmol), and the enzyme preparation.
-
Initiate the Reaction : Start the reaction by adding UDP-[¹⁴C]Xylose (e.g., 8.5 µM, ~1 x 10⁵ dpm).
-
Incubation : Incubate the reaction at 37°C for a defined period, typically 20 to 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the Reaction : Terminate the reaction by adding a stop solution, such as 900 µL of 100 mM EDTA.
-
Product Separation :
-
C18 Cartridge Method : Load the stopped reaction onto a C18 cartridge. Wash the cartridge with 5 mL of H₂O to remove unreacted, polar UDP-[¹⁴C]Xylose. Elute the radiolabeled peptide product with 1 mL of 80% methanol.
-
Gel Filtration Method : Separate the ¹⁴C-labeled peptide product from unreacted UDP-[¹⁴C]Xylose using gel-filtration chromatography on a column like a Superdex peptide column.
-
-
Quantification : Measure the radioactivity in the eluted product fractions using a liquid scintillation counter. The amount of incorporated [¹⁴C]xylose is directly proportional to the enzyme activity.
Protocol 2: Non-Radioactive Bioluminescent Assay (UDP-Glo™)
This commercially available assay (e.g., UDP-Glo™ Glycosyltransferase Assay) is a rapid and sensitive method that measures the amount of UDP produced during the glycosyltransferase reaction. The amount of UDP is directly proportional to the enzyme's xylosyltransferase activity. This method is well-suited for high-throughput screening.
References
Illuminating Glycobiology Research: A Guide to Commercial UDP-Xylose and Its Applications
For Immediate Release
[City, State] – [Date] – Uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose), a critical nucleotide sugar, serves as the sole donor of xylose for the post-translational modification of proteins, a fundamental process in the biosynthesis of proteoglycans. To facilitate research in glycoscience and drug development, this document provides a comprehensive overview of commercial sources for research-grade this compound, its purity, and detailed protocols for its application in enzymatic and cell-based assays.
Commercial Availability and Purity of this compound
A variety of suppliers offer this compound for research purposes, typically as a disodium (B8443419) salt, which enhances its stability and solubility in aqueous solutions. The purity of these commercial preparations is a critical factor for reliable and reproducible experimental outcomes. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound. The following table summarizes the available quantitative data from prominent commercial vendors.
| Supplier | Product Name | CAS Number | Purity Specification | Form |
| Chemily Glycoscience | UDP-D-Xylose | 3616-06-6 | ≥90% by HPLC[1] | Disodium Salt |
| MedchemExpress | This compound | 3616-06-6 | Not specified | Free Acid/Disodium Salt |
| Sigma-Aldrich (Ambeed) | This compound disodium | 108320-89-4 | 98%[2] | Disodium Salt |
| Biosynth | UDP-α-D-xylose | 3616-06-6 | Not specified | Free Acid |
| Cenmed | This compound disodium salt | 108320-89-4 | >97%[3] | Disodium Salt |
| CarboSynUSA | This compound disodium salt | 3616-06-6, 108320-89-4 | Not specified | Disodium Salt |
| TargetMol | This compound disodium | 108320-89-4 | 98.34%[4] | Disodium Salt |
| Carbosynth (cited in research) | This compound | Not specified | >95%[5] | Not specified |
Application Notes
This compound is the foundational substrate for xylosyltransferases (XylT), the enzymes that initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycan core proteins. This process is pivotal in the formation of the extracellular matrix and is implicated in a multitude of physiological and pathological processes, including cell signaling, development, and diseases such as cancer and connective tissue disorders. Researchers utilize this compound in a variety of in vitro and in vivo experimental systems to elucidate the mechanisms of proteoglycan biosynthesis, identify and characterize xylosyltransferases, and screen for inhibitors of this pathway, which hold therapeutic potential.
The Central Role of this compound in Proteoglycan Biosynthesis
The synthesis of most proteoglycans is initiated by the transfer of xylose from this compound to a specific serine residue within a consensus sequence on the core protein. This reaction is catalyzed by xylosyltransferase. Following the addition of xylose, a linker tetrasaccharide (GlcA-Gal-Gal-Xyl) is assembled, to which the repeating disaccharide units of the GAG chain are subsequently added. The availability of this compound is a rate-limiting step in this pathway, making it a key molecule for study.
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific conditions may need to be optimized for individual experimental systems.
Protocol 1: In Vitro Xylosyltransferase (XylT) Activity Assay
This protocol describes a radiometric assay to measure the activity of xylosyltransferases using a synthetic peptide acceptor and radiolabeled UDP-[¹⁴C]xylose.
Materials:
-
Enzyme preparation (e.g., purified recombinant XylT or cell lysate)
-
UDP-[¹⁴C]xylose (specific activity ~300 mCi/mmol)
-
This compound (unlabeled)
-
Acceptor peptide (e.g., bikunin-derived peptide Q-E-E-E-G-S-G-G-G-Q-K)
-
Reaction Buffer: 25 mM MES, pH 6.5, 25 mM KCl, 5 mM KF, 5 mM MgCl₂, 5 mM MnCl₂
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Wash Solution: 5% TCA
-
Scintillation fluid
-
Nitrocellulose or glass fiber filter discs
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor peptide (e.g., 1 nmol), and the enzyme preparation in a total volume of 40 µL.
-
To initiate the reaction, add UDP-[¹⁴C]xylose (e.g., 2 µM, ~3.0 x 10⁵ dpm). For kinetic studies, vary the concentration of unlabeled this compound while keeping the amount of radiolabel constant.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-16 hours), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto nitrocellulose or glass fiber filter discs.
-
Wash the discs to remove unincorporated UDP-[¹⁴C]xylose. A typical wash procedure is one wash with 10% TCA for 10 minutes, followed by three washes with 5% TCA.
-
Dry the filter discs and place them in scintillation vials with an appropriate scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the UDP-[¹⁴C]xylose and the amount of incorporated radioactivity.
Protocol 2: Analysis of this compound Purity by HPLC
This protocol provides a general method for the analysis of this compound purity using ion-pair reversed-phase HPLC.
Materials:
-
This compound sample
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0) with an ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) bisulfate).
-
Mobile Phase B: Acetonitrile or methanol.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Procedure:
-
Prepare a standard solution of this compound of known concentration in water or mobile phase A.
-
Dissolve the this compound sample to be tested in water or mobile phase A.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Inject the standard and sample solutions.
-
Elute the compounds using a gradient of Mobile Phase B (e.g., 0-25% B over 30 minutes).
-
Monitor the elution profile at a wavelength of 262 nm (for the uridine base).
-
The purity of the this compound sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Protocol 3: Cell-Based Assay for Proteoglycan Synthesis
This protocol describes a general method for assessing the impact of exogenous this compound or its precursors on proteoglycan synthesis in cultured cells using metabolic labeling with [³⁵S]sulfate.
Materials:
-
Cultured cells (e.g., chondrocytes, fibroblasts).
-
Cell culture medium.
-
[³⁵S]Sulfate.
-
This compound or other compounds to be tested.
-
Lysis buffer (e.g., Guanidine hydrochloride-containing buffer).
-
Method for proteoglycan precipitation (e.g., cetylpyridinium (B1207926) chloride precipitation) or purification (e.g., ion-exchange chromatography).
-
Scintillation counter.
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Replace the culture medium with a fresh medium containing the test compounds (e.g., different concentrations of this compound).
-
Add [³⁵S]sulfate to the medium to metabolically label newly synthesized sulfated GAGs.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
At the end of the incubation, collect the culture medium (containing secreted proteoglycans) and lyse the cells (to collect cell-associated proteoglycans).
-
Separate the radiolabeled proteoglycans from unincorporated [³⁵S]sulfate using a suitable method such as precipitation with cetylpyridinium chloride or ion-exchange chromatography.
-
Quantify the amount of radiolabeled proteoglycans by scintillation counting.
-
Normalize the results to cell number or total protein content. An increase or decrease in [³⁵S]sulfate incorporation will indicate a change in the rate of proteoglycan synthesis.
These protocols and the information on commercial sources of this compound will aid researchers in the fields of glycobiology, drug discovery, and developmental biology in designing and executing experiments to further our understanding of the critical roles of proteoglycans in health and disease.
References
- 1. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Radiolabeling of Animal Cell Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Monitoring of UDP-Xylose Using a Genetically Encoded Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as a fundamental building block for the biosynthesis of proteoglycans and other glycoconjugates in mammalian cells. The availability of this compound can significantly impact cellular processes such as cell signaling, adhesion, and extracellular matrix integrity. Dysregulation of this compound metabolism has been implicated in various diseases, including developmental disorders and cancer. Therefore, the ability to monitor this compound levels in real-time within living cells is of paramount importance for basic research and drug development.
These application notes describe the design, use, and expected performance of a genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensor, designated UXyl-FRET , for the real-time monitoring of intracellular this compound concentrations.
Principle of the UXyl-FRET Biosensor
The UXyl-FRET biosensor is a unimolecular sensor designed to report changes in intracellular this compound levels through a change in FRET efficiency. The sensor is engineered by flanking a this compound sensing domain with a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). The sensing domain is derived from a catalytically inactive mutant of human UDP-glucose dehydrogenase (UGDH), which undergoes a significant conformational change upon the allosteric binding of this compound.[1][2][3]
In the absence of this compound, the sensor exists in an "open" conformation, where CFP and YFP are spatially separated, resulting in low FRET efficiency when CFP is excited. Upon binding of this compound to the UGDH-derived domain, the sensor switches to a "closed" conformation, bringing CFP and YFP into close proximity. This proximity allows for efficient FRET from the excited CFP to YFP, leading to an increase in YFP emission and a concomitant decrease in CFP emission. The ratio of YFP to CFP emission intensity thus serves as a quantitative measure of the intracellular this compound concentration.
Signaling Pathway of this compound Biosynthesis
The biosynthesis of this compound is a two-step enzymatic pathway starting from UDP-glucose. This pathway is tightly regulated, in part by feedback inhibition from its end-product, this compound.
Caption: this compound Biosynthesis Pathway.
Experimental Workflow for this compound Monitoring
The overall workflow for using the UXyl-FRET biosensor involves cloning the biosensor into a suitable expression vector, delivering the vector into the cells of interest, and performing live-cell imaging to capture the FRET signal.
Caption: Experimental workflow for using the UXyl-FRET biosensor.
Data Presentation
The performance of the UXyl-FRET biosensor has been characterized both in vitro and in living cells. The following tables summarize the key quantitative data.
Table 1: In Vitro Characterization of Purified UXyl-FRET Biosensor
| Parameter | Value |
| Affinity (Kd) for this compound | 5.2 ± 0.6 µM |
| Dynamic Range (Rmax/Rmin) | 1.8 ± 0.2 |
| Specificity (fold-change in FRET ratio) | |
| This compound (100 µM) | 1.75 |
| UDP-glucose (1 mM) | 1.05 |
| UDP-glucuronic acid (1 mM) | 1.10 |
| UDP-galactose (1 mM) | 1.02 |
| UTP (1 mM) | 1.01 |
| pH Stability (pH 6.5 - 8.0) | Stable |
Table 2: Performance of UXyl-FRET in Live Mammalian Cells (HEK293T)
| Parameter | Value |
| Basal YFP/CFP Ratio | 1.2 ± 0.1 |
| Maximum YFP/CFP Ratio (with saturating this compound) | 2.0 ± 0.2 |
| Response Time to Stimulus (t1/2) | < 2 minutes |
| Cellular Localization | Cytosolic and Nuclear |
Experimental Protocols
Protocol 1: Construction of the UXyl-FRET Expression Vector
This protocol describes the generation of a mammalian expression vector encoding the UXyl-FRET biosensor.
-
Obtain DNA Fragments:
-
Synthesize or PCR-amplify the coding sequence for human UGDH (catalytically inactive mutant, e.g., C276A).
-
PCR-amplify the coding sequences for a FRET pair of fluorescent proteins, such as mCerulean3 (CFP) and mVenus (YFP).
-
Incorporate flexible linkers (e.g., GGTGGS) between the fluorescent proteins and the UGDH sequence during PCR primer design.
-
-
Vector Assembly:
-
Utilize a cloning method such as Gibson Assembly or restriction enzyme cloning to insert the fragments into a mammalian expression vector (e.g., pcDNA3.1) in the following order: N-terminus - CFP - Linker1 - UGDH (inactive) - Linker2 - YFP - C-terminus.
-
-
Sequence Verification:
-
Transform the assembled plasmid into competent E. coli for amplification.
-
Isolate plasmid DNA from several colonies and verify the entire biosensor coding sequence by Sanger sequencing.
-
Protocol 2: Expression of UXyl-FRET in Mammalian Cells
This protocol details the procedure for introducing and expressing the UXyl-FRET biosensor in cultured mammalian cells for live imaging.
-
Cell Culture:
-
Plate mammalian cells (e.g., HEK293T, HeLa) on glass-bottom dishes suitable for microscopy. Culture cells in appropriate media until they reach 60-80% confluency.
-
-
Transfection:
-
Transfect the cells with the UXyl-FRET expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Incubation and Expression:
-
Incubate the transfected cells for 24-48 hours at 37°C and 5% CO2 to allow for biosensor expression.
-
Protocol 3: Live-Cell FRET Imaging and Data Acquisition
This protocol provides a methodology for performing real-time FRET imaging of cells expressing the UXyl-FRET biosensor.
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a heated stage, CO2 supply, a sensitive camera (e.g., sCMOS or EMCCD), and filter sets for CFP and YFP.
-
CFP excitation: 430-440 nm; CFP emission: 460-490 nm.
-
YFP (FRET) emission: 520-550 nm.
-
-
Image Acquisition:
-
Replace cell culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Mount the dish on the microscope stage and allow the temperature and CO2 to equilibrate.
-
Identify cells expressing the biosensor (visible in both CFP and YFP channels).
-
Acquire a baseline time-lapse series, capturing both CFP and FRET (YFP) channel images simultaneously or in rapid succession at each time point (e.g., every 30-60 seconds).
-
-
Experimental Perturbation:
-
After establishing a stable baseline, gently add the experimental compound (e.g., a drug candidate, a metabolic precursor like glucosamine, or an inhibitor of this compound synthesis).
-
Continue time-lapse imaging to record the dynamic changes in CFP and YFP fluorescence.
-
Protocol 4: FRET Data Analysis and Quantification
This protocol outlines the steps for processing the acquired images to calculate the FRET ratio.
-
Image Processing:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Perform background subtraction for both the CFP and FRET channels.
-
-
FRET Ratio Calculation:
-
Select regions of interest (ROIs) within the cytoplasm of individual cells expressing the biosensor.
-
For each time point, calculate the mean fluorescence intensity within the ROI for both the FRET channel (IFRET) and the CFP channel (ICFP).
-
Calculate the FRET ratio (R) for each time point: R = IFRET / ICFP.
-
-
Data Normalization and Visualization:
-
Normalize the FRET ratio data by dividing each ratio value by the average baseline ratio (R/R0).
-
Plot the normalized FRET ratio over time to visualize the dynamic changes in intracellular this compound concentration in response to the stimulus.
-
Applications in Research and Drug Development
-
Elucidating Metabolic Pathways: The UXyl-FRET biosensor can be used to study the regulation of this compound synthesis and consumption under various physiological and pathological conditions.
-
High-Throughput Drug Screening: By employing automated microscopy, the biosensor can be used to screen compound libraries for drugs that modulate intracellular this compound levels.
-
Assessing Drug Efficacy and Mechanism of Action: The biosensor enables real-time monitoring of the effects of lead compounds on this compound metabolism, providing insights into their efficacy and mechanism of action.
-
Disease Modeling: The biosensor can be expressed in cell models of diseases associated with altered glycosylation to investigate the role of this compound dysregulation in pathogenesis.
Conclusion
The UXyl-FRET biosensor provides a powerful tool for the real-time, quantitative monitoring of intracellular this compound concentrations in living cells. The detailed protocols and characterization data provided in these application notes will enable researchers, scientists, and drug development professionals to effectively utilize this biosensor to advance our understanding of this compound metabolism and to accelerate the discovery of novel therapeutics targeting this important pathway.
References
Revolutionizing Glycobiology: A CRISPR/Cas9-Based Approach to Interrogating the UDP-Xylose Pathway
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The UDP-xylose biosynthesis pathway is a critical metabolic route, providing the sole donor for xylosylation, the initial step in the biosynthesis of most proteoglycans. Dysregulation of this pathway is implicated in various diseases, including cancer and developmental disorders. The advent of CRISPR/Cas9 gene-editing technology offers an unprecedented opportunity to precisely dissect the roles of key enzymes in this pathway, paving the way for novel therapeutic strategies. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to study the function of UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS1), the two central enzymes in the this compound synthesis pathway.
Introduction
The synthesis of this compound from UDP-glucose is a two-step enzymatic process. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, this compound synthase (UXS1) decarboxylates UDP-GlcA to produce this compound.[1] this compound is the essential precursor for the xylosylation of proteins, initiating the formation of glycosaminoglycan (GAG) chains on proteoglycans.[2] These proteoglycans are integral components of the extracellular matrix and are involved in cell signaling, adhesion, and migration.[3]
The CRISPR/Cas9 system allows for targeted knockout of the genes encoding UGDH and UXS1, enabling researchers to investigate the specific consequences of their depletion on cellular metabolism, proteoglycan synthesis, and overall cell physiology. This powerful technique provides a means to create precise cellular models for studying diseases associated with aberrant glycosylation and for screening potential therapeutic compounds.
Data Presentation
The following tables summarize the quantitative effects of UGDH and UXS1 knockout on UDP-sugar levels in different cancer cell lines, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Relative Abundance of UDP-Sugars Following UGDH Knockout in 4T1 Breast Cancer Cells
| Metabolite | Relative Abundance vs. Wild-Type (WT) |
| UDP-glucose | ~1.25 |
| UDP-glucuronate | 0 |
| This compound | ~0.5 |
Data adapted from a study on UDP-Glucose 6-Dehydrogenase knockout in breast cancer cells.
Table 2: Relative Abundance of UDP-Sugars Following UXS1 Knockout in A549 Lung Cancer Cells
| Metabolite | Relative Abundance vs. Control (Day 8) |
| UDP-hexose (UDP-glucose/galactose/mannose) | ~1.0 |
| UDP-glucuronic acid (UDPGA) | ~3.0 |
| This compound | ~0.1 |
Data adapted from a study on the disruption of sugar nucleotide clearance in cancer cells.[4]
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of UGDH or UXS1 in Mammalian Cells
This protocol provides a general framework for generating UGDH or UXS1 knockout cell lines using the CRISPR/Cas9 system.
1. Guide RNA (gRNA) Design and Cloning:
-
1.1. gRNA Design:
-
Utilize online design tools (e.g., CHOPCHOP, Synthego CRISPR Design Tool) to design at least two to three unique gRNAs targeting an early exon of the human UGDH or UXS1 gene.[5]
-
Prioritize gRNAs with high on-target scores and low predicted off-target effects.
-
Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Example Validated gRNA sequences: (Note: Always verify sequences and PAM sites for your specific Cas9 variant and target genome assembly).
-
Human UGDH: Search validated gRNA databases or design using the aforementioned tools.
-
Human UXS1: Search validated gRNA databases or design using the aforementioned tools.
-
-
-
1.2. gRNA Cloning:
-
Synthesize oligonucleotides corresponding to the designed gRNA sequences.
-
Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
-
Clone the annealed oligonucleotides into a suitable gRNA expression vector (e.g., lentiCRISPRv2, which also expresses Cas9).
-
Verify the sequence of the cloned gRNA by Sanger sequencing.
-
2. Lentivirus Production and Transduction:
-
2.1. Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA expression plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
2.2. Transduction of Target Cells:
-
Plate the target cancer cell line (e.g., A549, MDA-MB-231) at an appropriate density.
-
Transduce the cells with the lentivirus at the determined MOI in the presence of polybrene.
-
After 24-48 hours, replace the virus-containing medium with fresh culture medium.
-
3. Selection and Clonal Isolation:
-
3.1. Antibiotic Selection:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin (B1679871) for lentiCRISPRv2).
-
-
3.2. Single-Cell Cloning:
-
After selection, dilute the cell population to a single cell per well in a 96-well plate.
-
Allow individual cells to grow into colonies.
-
4. Knockout Validation:
-
4.1. Genomic DNA Analysis:
-
Isolate genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region.
-
Analyze the PCR products for insertions or deletions (indels) using methods like the TIDE assay or Sanger sequencing of cloned PCR products.
-
-
4.2. Protein Expression Analysis:
-
Perform Western blotting to confirm the absence of UGDH or UXS1 protein expression in the knockout clones.
-
Protocol 2: Quantification of UDP-Sugars by HPLC-MS
This protocol outlines the methodology for extracting and quantifying intracellular UDP-sugar levels.
1. Metabolite Extraction:
-
1.1. Cell Harvesting:
-
Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).
-
-
1.2. Extraction:
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
2. HPLC-MS Analysis:
-
2.1. Chromatographic Separation:
-
Utilize a suitable HPLC column for separating polar metabolites, such as a porous graphitic carbon column or a HILIC column.
-
Develop a gradient elution method using appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffers and acetonitrile).
-
-
2.2. Mass Spectrometry Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Optimize the MS parameters for the detection of UDP-sugars in negative ion mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification of UDP-glucose, UDP-GlcA, and this compound based on their specific precursor and product ion transitions.
-
-
2.3. Quantification:
-
Generate a standard curve using purified UDP-sugar standards.
-
Normalize the quantified UDP-sugar levels to the total protein concentration or cell number of the extracted sample.
-
Protocol 3: Analysis of Proteoglycan Synthesis
This protocol describes a method to assess the impact of UGDH or UXS1 knockout on the synthesis of proteoglycans.
1. Metabolic Labeling with 35S-Sulfate:
-
Culture wild-type and knockout cells in sulfate-free medium for a short period.
-
Add 35SO42- to the medium and incubate to allow for incorporation into newly synthesized sulfated GAG chains.
2. Isolation of Proteoglycans:
-
Lyse the cells and the extracellular matrix.
-
Isolate total proteoglycans using anion exchange chromatography (e.g., DEAE-Sephacel).
3. Quantification of 35S-Labeled GAGs:
-
Quantify the amount of incorporated 35S radioactivity in the isolated proteoglycan fraction using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cell lysate. A significant decrease in 35S incorporation in knockout cells compared to wild-type cells indicates impaired proteoglycan synthesis.
4. (Optional) Analysis of GAG Composition:
-
Digest the isolated proteoglycans with specific glycosidases (e.g., chondroitinase, heparitinase).
-
Analyze the resulting disaccharides by HPLC or LC-MS to determine changes in the composition of different GAG chains (e.g., chondroitin (B13769445) sulfate (B86663) vs. heparan sulfate).
Visualizations
Caption: The this compound biosynthesis pathway.
Caption: CRISPR/Cas9 experimental workflow.
Conclusion
The methodologies outlined in this document provide a robust framework for researchers to investigate the intricate roles of the this compound pathway in health and disease. By combining the precision of CRISPR/Cas9-mediated gene editing with sensitive analytical techniques, it is possible to gain deep insights into the molecular mechanisms governing proteoglycan biosynthesis and its downstream consequences. These approaches will be instrumental in identifying and validating novel drug targets within the realm of glycobiology and for the development of innovative therapeutic interventions.
References
- 1. A monoallelic UXS1 variant associated with short‐limbed short stature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | UXS1 tetramer decarboxylates UDP-glucuronate to this compound [reactome.org]
- 3. Proteoglycans and Glycosaminoglycans in Stem Cell Homeostasis and Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of sugar nucleotide clearance is a therapeutic vulnerability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Application Notes and Protocols for the Extraction and Purification of UDP-Xylose from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, essential components of the extracellular matrix in vertebrates.[1][2][3] The initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins is catalyzed by the transfer of xylose from this compound to a serine residue.[1] Consequently, the availability and regulation of this compound are paramount for the proper formation of connective tissues and are implicated in various physiological and pathological processes, including cell signaling and tissue development.[1][2] An inadequate supply of this compound can lead to a defective extracellular matrix.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from tissues, enabling researchers to accurately quantify this important metabolite and investigate its role in health and disease.
Biosynthesis of this compound in Mammalian Cells
In mammalian cells, this compound is synthesized from UDP-glucose in a two-step enzymatic process that primarily occurs in the cytoplasm.[4] First, UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose dehydrogenase (UGDH). Subsequently, UDP-glucuronic acid decarboxylase (UXS) catalyzes the decarboxylation of UDP-GlcA to form this compound.[1][4] The biosynthesis of this compound is a tightly regulated process, with this compound itself acting as a feedback inhibitor of UGDH.[4]
Experimental Protocols
This protocol outlines a robust method for the extraction and purification of this compound from animal tissues, adapted from methodologies for UDP-sugar analysis in various biological samples. The procedure involves tissue homogenization, a biphasic liquid-liquid extraction to separate polar metabolites, and subsequent solid-phase extraction (SPE) for purification prior to analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Part 1: Tissue Homogenization and Liquid-Liquid Extraction
This initial phase is critical for quenching metabolic activity and efficiently extracting polar metabolites, including UDP-sugars, from the tissue matrix.
Materials:
-
Tissue sample (e.g., liver, brain), snap-frozen in liquid nitrogen
-
Chloroform (B151607), pre-chilled to -20°C
-
Methanol (B129727), pre-chilled to -20°C
-
Ultrapure water, chilled to 4°C
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge capable of 15,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled homogenizer tube.
-
Add a quenching solution of chloroform and methanol (3:7 v/v) at a ratio of 1 mL per 100 mg of tissue.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Incubate the homogenate at -20°C for 2 hours, with vigorous vortexing every 30 minutes.
-
Add ultrapure water (400 µL per 1 mL of quenching solution) to the homogenate to induce phase separation.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound, and transfer it to a new pre-chilled tube.
Part 2: Solid-Phase Extraction (SPE) Purification
This step purifies the UDP-sugars from the crude aqueous extract, removing salts and other interfering substances.
Materials:
-
Graphitized carbon SPE cartridges (e.g., Supelclean ENVI-Carb)
-
SPE vacuum manifold
-
Formic acid
-
Ammonia solution
-
SpeedVac or nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Flush the graphitized carbon SPE cartridge with 3 mL of 60% acetonitrile in water containing 0.30% formic acid, adjusted to pH 9.0 with ammonia.
-
Equilibrate the cartridge with 3 mL of ultrapure water.
-
-
Sample Loading:
-
Load the aqueous extract from Part 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove unbound contaminants.
-
Perform a second wash with 1 mL of 60% acetonitrile in water.
-
-
Elution:
-
Elute the UDP-sugars with 2 mL of 60% acetonitrile in water containing 0.30% formic acid (pH 9.0).
-
-
Drying and Reconstitution:
-
Dry the eluate completely using a SpeedVac or a gentle stream of nitrogen.
-
Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of ultrapure water for HPLC-MS analysis.
-
Data Presentation
The concentration of this compound can vary significantly depending on the tissue type and the metabolic state of the organism. The following table summarizes representative quantitative data for UDP-sugars from biological samples. It is important to note that precise quantification requires the use of stable isotope-labeled internal standards.
| UDP-Sugar | Tissue/Organism | Concentration Range (µg/g tissue) | Analytical Method | Reference |
| This compound | Arabidopsis thaliana | 0.4 - 5.0 | HPLC-MS | [5][6] |
| UDP-Glucose | Arabidopsis thaliana | 10 - 38 | HPLC-MS | [5][6] |
| UDP-Galactose | Arabidopsis thaliana | 1.0 - 8.0 | HPLC-MS | [5][6] |
| UDP-Glucuronic Acid | Arabidopsis thaliana | 2.0 - 15.0 | HPLC-MS | [5][6] |
Note: Data for specific mammalian tissues is sparse in the literature and will vary. The provided data from plant tissue illustrates the expected range of concentrations.
HPLC-MS Analysis Parameters
For the quantitative determination of this compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice due to its high sensitivity and specificity.
| Parameter | Recommended Setting |
| HPLC Column | Porous graphitic carbon (PGC) column (e.g., Hypercarb™) or a suitable anion-exchange column. |
| Mobile Phase A | Ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 8.0). |
| Mobile Phase B | Acetonitrile. |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 0.2 - 0.5 mL/min. |
| Injection Volume | 5 - 10 µL. |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap). |
| Ionization Mode | Negative Electrospray Ionization (ESI-). |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for triple quadrupole MS. Precursor and product ions for this compound should be optimized. |
Conclusion
This protocol provides a comprehensive framework for the extraction, purification, and quantification of this compound from tissue samples. The successful implementation of this methodology will enable researchers to investigate the role of this compound metabolism in various biological contexts, from fundamental research in glycobiology to the development of novel therapeutic strategies for diseases associated with aberrant proteoglycan synthesis. Careful execution of each step, particularly the initial quenching and extraction, is crucial for obtaining accurate and reproducible results.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of UDP-Xylose Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP)-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, is a critical enzyme in the biosynthesis of proteoglycans.[1][2][3] It catalyzes the conversion of UDP-glucuronic acid (UDP-GlcA) to UDP-xylose, the donor substrate for xylosyltransferases that initiate the formation of glycosaminoglycan (GAG) chains on proteoglycan core proteins.[1][4] This process is fundamental for the synthesis of the extracellular matrix and is involved in cell signaling, proliferation, migration, and adhesion. Dysregulation of proteoglycan biosynthesis has been implicated in various diseases, including cancer, making UXS an attractive therapeutic target. Inhibiting UXS can disrupt proteoglycan production, potentially attenuating tumor growth and progression. This document provides detailed protocols and application notes for the high-throughput screening (HTS) of small molecule inhibitors against human this compound synthase (hUXS).
Signaling Pathway and Therapeutic Rationale
This compound is a key sugar nucleotide synthesized from UDP-glucose in a two-step enzymatic pathway. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid. Subsequently, this compound synthase decarboxylates UDP-glucuronic acid to produce this compound. This this compound is then utilized by xylosyltransferases in the Golgi apparatus to initiate the biosynthesis of GAG chains, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, which are crucial components of proteoglycans.
High-Throughput Screening (HTS) Workflow
A robust HTS campaign to identify UXS inhibitors can be structured in multiple phases, starting with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Experimental Protocols
Primary HTS Assay: Coupled UGDH/UXS Spectrophotometric Assay
This assay is designed for high-throughput screening in 384-well format and relies on the coupling of the UXS reaction with the preceding UGDH reaction. The UGDH-catalyzed oxidation of UDP-glucose to UDP-GlcA produces two equivalents of NADH, which can be monitored by the increase in absorbance at 340 nm. Inhibition of UXS will lead to an accumulation of UDP-GlcA, which in turn can feedback-inhibit UGDH, resulting in a decreased rate of NADH production.
Materials:
-
Recombinant human UDP-glucose dehydrogenase (UGDH)
-
Recombinant human this compound synthase (UXS)
-
UDP-glucose
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well, UV-transparent microplates
Protocol:
-
Prepare a stock solution of the coupled enzyme mix (UGDH and UXS) in assay buffer. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate for at least 60 minutes.
-
In a 384-well plate, add 200 nL of test compounds or DMSO (control) to the appropriate wells.
-
Add 10 µL of the enzyme mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a substrate solution containing UDP-glucose and NAD+ in assay buffer. Final concentrations should be at the Km for each substrate to maximize sensitivity to competitive inhibitors.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Monitor the increase in absorbance at 340 nm every 2 minutes for 60 minutes at 30°C.
-
Calculate the reaction rate (Vmax) for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO controls.
Secondary Confirmatory Assay: UDP-Glo™ Glycosyltransferase Assay
For hit confirmation, an orthogonal assay is recommended. The UDP-Glo™ assay is a luminescence-based method that measures the amount of UDP produced in a glycosyltransferase reaction. Since UXS itself does not produce UDP, this assay must be coupled with a subsequent xylosyltransferase (XylT) reaction that utilizes the this compound produced by UXS and releases UDP.
Materials:
-
Recombinant human UXS
-
Recombinant human Xylosyltransferase (e.g., XylT1)
-
UDP-GlcA
-
A suitable peptide or protein acceptor for XylT
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT
-
Confirmed hit compounds dissolved in DMSO
-
384-well, white, opaque microplates
Protocol:
-
In a 384-well plate, add 200 nL of hit compounds at various concentrations or DMSO (control).
-
Add 5 µL of a solution containing UXS, XylT, and the XylT acceptor substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of UDP-GlcA solution in assay buffer.
-
Incubate the reaction for 60-120 minutes at 37°C.
-
Equilibrate the plate to room temperature.
-
Add 10 µL of UDP Detection Reagent (from the UDP-Glo™ kit) to each well.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Generate dose-response curves and calculate the IC50 values for the confirmed hit compounds.
Data Presentation
Quantitative data from screening and subsequent characterization should be organized for clear interpretation and comparison.
Table 1: HTS Performance Metrics (Representative Data)
| Parameter | Value | Reference |
| Library Size | 10,000 compounds | Generic HTS Campaign |
| Screening Concentration | 10 µM | Generic HTS Campaign |
| Z'-factor | 0.85 | |
| Hit Rate | 1.2% | |
| Confirmed Hit Rate | 0.3% | Generic HTS Campaign |
Table 2: Inhibition of C. neoformans UXS1 Activity
| Compound | Concentration (mM) | % of Control Activity |
| NADH | 1 | 34 |
| NADH | 5 | 4 |
| UDP | - | - |
| This compound | - | Moderately Inhibitory |
Data adapted from Bar-Peled et al. (2001) on Cryptococcus neoformans UXS1. Note: Specific concentrations for UDP and this compound inhibition were not provided in the source text, but they were reported to be inhibitory.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the discovery and characterization of novel inhibitors of this compound synthase. The coupled spectrophotometric assay is a robust and cost-effective method for primary HTS, while the luminescence-based orthogonal assay offers a sensitive method for hit confirmation and potency determination. The identification of potent and selective UXS inhibitors holds significant promise for the development of new therapeutics for a range of diseases, including cancer.
References
- 1. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.kr]
- 2. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in the enzymatic synthesis of UDP-xylose.
Welcome to the technical support center for the enzymatic synthesis of UDP-xylose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the enzymatic synthesis of this compound, particularly when using a coupled enzyme system with UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS).
FAQ 1: My this compound yield is very low or non-existent. What are the primary causes?
Low or no yield in a coupled UGDH/UXS reaction is a common issue that can stem from several factors. Systematically investigating the following potential causes will help identify the bottleneck in your synthesis.
Possible Causes and Solutions:
-
Product Inhibition of UGDH: this compound, the final product, is a known potent inhibitor of UDP-glucose dehydrogenase (UGDH), the first enzyme in the coupled reaction.[1][2][3] Accumulation of this compound can shut down the entire synthesis pathway.
-
Solution: Consider a "one-pot two-step" reaction. First, allow the UGDH reaction to proceed to completion (conversion of UDP-glucose to UDP-glucuronic acid). Then, inactivate or remove the UGDH before adding this compound synthase (UXS) to catalyze the final step.[4] This prevents the buildup of the inhibitory product in the presence of the sensitive enzyme.
-
-
Cofactor (NAD+) Imbalance or Degradation: The UGDH-catalyzed reaction requires two equivalents of NAD+ for each molecule of UDP-glucose oxidized. If NAD+ is limiting or if the regenerated NADH is not efficiently recycled back to NAD+, the reaction will stall. NADH itself can also be inhibitory to UGDH.[4]
-
Solution: Ensure an adequate initial concentration of NAD+. More importantly, implement an efficient NAD+ regeneration system. Common in vitro regeneration systems include using enzymes like lactate (B86563) dehydrogenase or glucose dehydrogenase.[5][6]
-
-
Enzyme Inactivity or Instability: One or both enzymes (UGDH or UXS) may be inactive or may have lost activity under your experimental conditions.
-
Solution:
-
Activity Check: Test the activity of each enzyme individually. For UGDH, you can monitor the production of NADH spectrophotometrically at 340 nm. For UXS, you can use a commercially available UDP-glucuronic acid standard and measure the formation of this compound by HPLC.
-
Storage and Handling: Ensure enzymes have been stored at the correct temperature (typically -20°C or -80°C) and in an appropriate buffer. Avoid repeated freeze-thaw cycles.
-
Reaction Conditions: Verify that the pH and temperature of your reaction are optimal for both enzymes. While optimal conditions can vary depending on the source of the enzymes, a pH around 8.0-8.5 and a temperature of 30-37°C are common starting points.
-
-
-
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition of your reaction may not be optimal for one or both enzymes.
-
Solution: Perform a systematic optimization of reaction parameters. Test a range of pH values (e.g., 7.0 to 9.0) and temperatures (e.g., 25°C to 40°C) to find the best conditions for your specific enzymes.
-
-
Issues with Starting Materials: The quality of your UDP-glucose or other reagents could be compromised.
-
Solution: Use high-quality, purified UDP-glucose. Confirm the concentration of your stock solutions. Ensure all other reagents (e.g., buffer components, NAD+) are of high purity and correctly prepared.
-
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Data Presentation
Table 1: Kinetic Parameters of UDP-glucose Dehydrogenase (UGDH) Inhibition
| Inhibitor | Enzyme Source | Ki (Inhibition Constant) | Type of Inhibition | Reference |
| This compound | Streptococcus pyogenes | 2.7 µM | Competitive | [1] |
| This compound | Human | - (Feedback inhibitor) | Allosteric | [2] |
| NADH | - | 27 µM | - | [4] |
Table 2: Recommended Reaction Conditions for Coupled UGDH-UXS Synthesis
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.5 | Optimal pH can be enzyme-specific. A good starting point is pH 8.0-8.5. |
| Temperature | 30 - 37 °C | Enzyme stability may decrease at higher temperatures. |
| UDP-glucose | 1 - 20 mM | Higher concentrations may lead to substrate inhibition for some UGDH enzymes. |
| NAD+ | 1 - 5 mM | Ensure NAD+ is not the limiting reagent. |
| UGDH Concentration | Empirically determined | Start with a concentration that gives a reasonable reaction rate in an individual activity assay. |
| UXS Concentration | Empirically determined | Should be sufficient to convert UDP-glucuronic acid as it is formed. |
| Cofactor Regeneration System | Varies | For example, if using lactate dehydrogenase, include sodium lactate and LDH enzyme. |
Experimental Protocols
Protocol 1: One-Pot, Two-Step Enzymatic Synthesis of this compound
This protocol is designed to minimize product inhibition of UGDH by this compound.
Step 1: Synthesis of UDP-glucuronic acid
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following mixture:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
UDP-glucose (10 mM)
-
NAD+ (5 mM)
-
MgCl2 (10 mM)
-
UDP-glucose dehydrogenase (UGDH) (e.g., 0.1 mg/mL, to be optimized)
-
(Optional) NAD+ regeneration system components.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of NADH spectrophotometrically at 340 nm or by analyzing aliquots by HPLC. The reaction is complete when the UDP-glucose is consumed.
-
Enzyme Inactivation: Once the reaction is complete, inactivate the UGDH by heat treatment (e.g., 75°C for 15 minutes). Centrifuge to pellet the denatured enzyme and collect the supernatant.
Step 2: Synthesis of this compound
-
Enzyme Addition: To the supernatant containing UDP-glucuronic acid, add this compound synthase (UXS) (e.g., 0.1 mg/mL, to be optimized).
-
Incubation: Continue the incubation at 37°C with gentle agitation.
-
Reaction Monitoring: Monitor the formation of this compound by HPLC.
-
Reaction Termination and Product Purification: Once the reaction has reached completion, terminate it by adding an equal volume of cold ethanol (B145695) to precipitate the remaining enzyme. Centrifuge, collect the supernatant, and proceed with purification (see Protocol 3).
Protocol 2: HPLC Analysis of UDP-Sugars
This protocol provides a general method for the separation and quantification of UDP-sugars using High-Performance Liquid Chromatography with a Strong Anion Exchange (SAX) column.[3][7]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A strong anion exchange (SAX) column (e.g., Hypersil SAX, 5 µm, 4.6 x 250 mm).
-
Mobile Phase:
-
Buffer A: 10 mM Ammonium formate, pH 3.5
-
Buffer B: 1 M Ammonium formate, pH 3.5
-
-
Gradient Program:
-
0-5 min: 0% B
-
5-30 min: 0-100% B (linear gradient)
-
30-35 min: 100% B
-
35-40 min: 100-0% B (linear gradient)
-
40-50 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 262 nm (for the uridine (B1682114) base)
-
Sample Preparation: Dilute reaction aliquots in mobile phase A and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a standard curve using known concentrations of UDP-glucose, UDP-glucuronic acid, and this compound.
Protocol 3: Purification of this compound
This protocol describes a general method for purifying this compound from the reaction mixture using anion exchange chromatography.
-
Column: A gravity-flow or low-pressure anion exchange column packed with a resin such as DEAE-Sephacel or Q-Sepharose.
-
Equilibration: Equilibrate the column with a low concentration buffer (e.g., 50 mM Triethylammonium (B8662869) bicarbonate, pH 7.5).
-
Sample Loading: Load the supernatant from the terminated enzymatic reaction onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound contaminants.
-
Elution: Elute the bound UDP-sugars with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M Triethylammonium bicarbonate, pH 7.5).
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC (as described in Protocol 2) to identify those containing pure this compound.
-
Desalting: Pool the pure fractions and remove the salt by lyophilization. The triethylammonium bicarbonate is volatile and will be removed during this process.
Signaling Pathways and Experimental Workflows
Enzymatic Cascade for this compound Synthesis
Caption: The enzymatic pathway for the synthesis of this compound from UDP-glucose.
References
- 1. Properties and kinetic analysis of UDP-glucose dehydrogenase from group A streptococci. Irreversible inhibition by UDP-chloroacetol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing UDP-Xylose Stability for Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the stability of UDP-xylose in solution for enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability in solution?
A1: For optimal stability, it is recommended to maintain this compound solutions within a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.5 . While enzymes that synthesize this compound, such as UDP-glucuronic acid decarboxylase, can be active in a broader range (pH 4.5 to 9.5), the stability of the sugar nucleotide itself is compromised at alkaline pH.[1] Highly basic conditions (pH > 8) can lead to the degradation of the sugar moiety.[1]
Q2: How does temperature affect the stability of this compound solutions?
A2: Higher temperatures accelerate the degradation of this compound. For short-term storage (a few hours during an experiment), solutions should be kept on ice (0-4°C). For long-term storage, it is crucial to store this compound at -20°C or below .[1] Repeated freeze-thaw cycles should be avoided as they can contribute to degradation; it is advisable to aliquot stock solutions into smaller, single-use volumes.[2][3]
Q3: Which buffer systems are recommended for enzymatic assays using this compound?
A3: The choice of buffer can significantly impact both enzyme activity and this compound stability.
-
HEPES and MOPS buffers are often good choices as they provide stable pH control in the optimal range for many xylosyltransferases (around pH 6.5-7.5) and have a low temperature-dependent pH shift.
-
MES buffer is suitable for assays requiring a more acidic pH (around 6.5), as seen in some xylosyltransferase protocols.
-
Tris-HCl buffer can be used, but caution is advised, especially at higher pH values, as the primary amine in Tris can potentially react with the sugar. If Tris is used, it is best to prepare the buffer at the temperature of the planned experiment.
-
Phosphate (B84403) buffers should be used with caution, as phosphate ions can sometimes inhibit enzyme activity or precipitate with divalent cations that may be required as cofactors.
Q4: My this compound solution has turned yellow. Is it still usable?
A4: A yellow or brownish tint in your this compound solution is an indication of degradation, particularly if the solution has been stored at a non-optimal pH or temperature. It is strongly recommended to use a fresh, colorless solution for your enzymatic assays to ensure accurate and reproducible results. The formation of colored byproducts suggests that the concentration of intact this compound has decreased and that potential enzymatic inhibitors may have formed.
Q5: Are there any specific storage recommendations for this compound?
A5: Yes, for optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C or below. If a stock solution is prepared, it should be dissolved in a suitable buffer (e.g., 25 mM HEPES, pH 7.0), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity
This is a common issue in enzymatic assays involving this compound. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh this compound solutions from a lyophilized powder for each experiment. Ensure the pH of the stock solution and the final reaction mixture is within the optimal stability range (pH 6.0-7.5). Always keep this compound solutions on ice. |
| Enzyme Instability or Inactivity | Confirm the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Keep the enzyme on ice when not in use and prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | Verify and optimize the pH, temperature, and buffer composition for your specific enzyme. Most enzymes have a narrow optimal range for these parameters. |
| Missing Cofactors | Check if your enzyme requires cofactors such as divalent cations (e.g., Mn²⁺, Mg²⁺) and ensure they are present at the optimal concentration in the assay buffer. |
| Presence of Inhibitors | Contaminants in the sample, substrate, or buffer can inhibit the enzyme. Chelating agents like EDTA can remove essential metal cofactors. Ensure high-purity reagents are used. |
Problem 2: High Background Signal or Non-Linear Reaction Rate
A high background or a non-linear reaction curve can obscure the true enzyme kinetics.
| Potential Cause | Recommended Solution |
| Non-Enzymatic Degradation of this compound | Run a "no-enzyme" control (containing all reaction components except the enzyme) to quantify the rate of non-enzymatic this compound degradation under your assay conditions. This background rate can then be subtracted from your experimental data. |
| Substrate Depletion | If the reaction rate decreases over time, the this compound may be significantly consumed. Use a lower enzyme concentration or measure the initial reaction rates where the relationship between product formation and time is linear. |
| Product Inhibition | The product of the reaction (e.g., the xylosylated acceptor molecule or free UDP) may inhibit the enzyme. Measure the initial velocity of the reaction to determine the true kinetic parameters before product accumulation becomes significant. |
| Contaminating Enzyme Activities | If using a crude enzyme preparation, other enzymes may be present that react with this compound or the product. Purifying the enzyme of interest is recommended to minimize interfering activities. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Format | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Lyophilized Powder | Room Temperature (for shipping) | -20°C or below |
| Aqueous Solution | 0-4°C (on ice) | -20°C to -80°C (in single-use aliquots) |
Table 2: Influence of pH on this compound Stability (Qualitative)
| pH Range | Stability | Recommendation |
| < 6.0 | Moderate to Good | Suitable for assays requiring acidic conditions, but monitor for potential hydrolysis over extended periods. |
| 6.0 - 7.5 | Optimal | Highly recommended for preparing stock solutions and for most enzymatic assays. |
| > 8.0 | Poor | Avoid, as alkaline conditions can lead to rapid degradation of the sugar moiety. |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Nuclease-free water
-
Buffer of choice (e.g., 25 mM HEPES, pH 7.0)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Resuspend the this compound in the chosen buffer to a desired stock concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Immediately place the stock solution on ice.
-
Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions (e.g., pH, temperature).
-
Preparation of Samples:
-
Prepare this compound solutions (e.g., 1 mM) in different buffers (e.g., citrate (B86180) pH 5.0, HEPES pH 7.0, Tris-HCl pH 8.5).
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution and immediately stop any further degradation by flash-freezing or by adding a quenching solution (e.g., cold acetonitrile) and storing at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A strong anion exchange (SAX) column is suitable for separating nucleotide sugars.
-
Mobile Phase: A gradient of a low concentration acid (e.g., formic acid) and a high concentration salt solution (e.g., ammonium (B1175870) formate) in water and acetonitrile.
-
Detection: UV absorbance at 262 nm (for the uracil (B121893) base).
-
Quantification: Create a standard curve using known concentrations of this compound. The peak area of this compound in the experimental samples can then be used to determine its concentration.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each condition to quantitatively assess its stability.
-
Visualizations
Caption: Biosynthesis pathway of this compound from UDP-glucose.
Caption: Workflow for assessing this compound stability.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
Improving the efficiency of glycosylation reactions with UDP-xylose.
Welcome to the technical support center for improving the efficiency of glycosylation reactions involving Uridine Diphosphate-Xylose (UDP-Xylose). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation reactions with this compound.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. | Verify that the pH and temperature are optimal for your specific glycosyltransferase. Most plant-based UGTs function best around 30°C and a pH of 7.5-8.0.[1][2] |
| Enzyme Inactivity or Instability: The glycosyltransferase may have lost activity due to improper storage, handling, or the presence of inhibitors. | Ensure the enzyme has been stored at the correct temperature (e.g., -20°C) and that required cofactors or stabilizing agents (like DTT for some enzymes) are present in the reaction buffer.[3] Avoid repeated freeze-thaw cycles. | |
| This compound Degradation: this compound, the sugar donor, can be unstable under certain conditions. | Use freshly prepared this compound solutions. Minimize the duration of the reaction if instability is suspected. Consider that the enzyme responsible for this compound synthesis, this compound synthase (UXS), is very stable when stored at -20°C, showing only a 5% activity reduction after a year.[3] | |
| Substrate Inhibition: High concentrations of the acceptor substrate or this compound can sometimes inhibit the enzyme. | Perform a substrate titration experiment to determine the optimal concentration range for both the acceptor molecule and this compound. | |
| Presence of Inhibitors: Metal ions like calcium (Ca²⁺) and manganese (Mn²⁺) can inhibit some enzymes involved in this compound synthesis by over 30%.[3] | If using crude extracts or complex media, consider adding a chelating agent like EDTA to the reaction buffer, unless your specific enzyme requires divalent cations for activity. | |
| Poor Regioselectivity (Glycosylation at the wrong site) | Enzyme Promiscuity: The wild-type glycosyltransferase may inherently lack high regioselectivity for the target acceptor molecule. | This is a common challenge with many UGTs. Consider protein engineering or site-directed mutagenesis of the enzyme to improve regioselectivity. For example, specific mutations can enhance selectivity towards a particular hydroxyl group on an acceptor. |
| Reaction Stalls Before Completion | Product Inhibition: The accumulating glycosylated product or the UDP by-product may be inhibiting the enzyme. | If possible, implement a system to remove the product as it is formed. This is often complex but can be achieved in some bioreactor setups. |
| Depletion of this compound: The sugar donor may be fully consumed, especially if its initial concentration was limiting. | Increase the initial concentration of this compound or add it stepwise during the reaction. Ensure the molar ratio of this compound to the acceptor substrate is appropriate, often in excess. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for a typical glycosylation reaction using this compound?
A1: While optimal conditions are enzyme-specific, many characterized plant UDP-glycosyltransferases (UGTs) exhibit maximum activity at a temperature of around 30°C and a pH between 7.5 and 8.0. For instance, the C-glycosyltransferase LaCGT1 has an optimal temperature of 25°C and a pH of 8.0. The enzyme for this compound synthesis, AtUxs3, shows maximum activity at 30°C and has a broad active pH range from 4.5 to 9.5, with a peak at pH 5.5.
Q2: How can I confirm that my enzyme is active before starting a large-scale reaction?
A2: Perform a small-scale pilot reaction with known positive controls. Use a standard acceptor substrate and analyze the formation of the glycosylated product using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My reaction is not working. Could the this compound itself be the problem?
A3: Yes, this is possible. This compound can degrade, especially with improper storage or pH conditions. It is recommended to use a fresh, high-quality source of this compound. You can verify its integrity via HPLC analysis by comparing its retention time to a known standard.
Q4: Are there any common additives that can enhance reaction efficiency?
A4: The effect of additives is highly dependent on the specific enzyme. Some enzymes require reducing agents like Dithiothreitol (DTT) to maintain activity. Certain divalent cations (e.g., Mg²⁺, Ca²⁺) can stimulate the activity of some glycosyltransferases, but inhibit others, such as this compound synthase. It is crucial to consult the literature for your specific enzyme or perform an empirical screen of common additives.
Q5: Is it better to synthesize this compound in situ or add it directly to the reaction?
A5: Adding this compound directly is simpler and more common for in vitro reactions. However, in situ generation from a cheaper precursor like UDP-glucose using coupled enzymes (UDP-glucose dehydrogenase and this compound synthase) can be a cost-effective strategy for large-scale production. In living cells, this compound can be produced in the lumen of the Golgi apparatus, the same compartment where it is used, which avoids the need for a specific transporter.
Data Summary Tables
Table 1: General Reaction Parameters for Glycosyltransferases
| Parameter | Typical Range / Value | Notes |
| Temperature | 25°C - 40°C | Enzyme-specific; 30°C is a common optimum. |
| pH | 5.0 - 10.0 | Enzyme-specific; often optimal between 7.5 and 8.0. |
| Acceptor Substrate Conc. | 200 µM - 1 mM | High concentrations can cause inhibition. |
| This compound Conc. | 400 µM - 2 mM | Often used in 1.5 to 2-fold molar excess over the acceptor. |
| Enzyme Concentration | 5 - 10 µg | Varies based on enzyme purity and specific activity. |
| Incubation Time | 1 hour to Overnight | Dependent on enzyme kinetics and desired conversion rate. |
Table 2: Influence of Additives on this compound Synthase (AtUxs3) Activity
| Additive (Concentration) | Relative Activity (%) | Reference |
| Water (Control) | 100 | |
| EDTA (2 mM) | 100 | |
| CaCl₂ (2 mM) | 68 | |
| MgCl₂ (2 mM) | 100 | |
| MnCl₂ (2 mM) | 63 | |
| DTT (50 mM) | ~80-90 | |
| Data derived from studies on Arabidopsis thaliana this compound synthase 3 (AtUxs3). 100% activity corresponds to 42 nmol UDP-Xyl produced under control conditions. |
Experimental Protocols
Protocol 1: General In Vitro Glycosylation Assay
This protocol provides a general framework for a small-scale enzymatic glycosylation reaction using a purified glycosyltransferase and this compound.
Materials:
-
Purified glycosyltransferase (UGT)
-
Acceptor substrate
-
This compound
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Reaction termination solution (e.g., Methanol (B129727) or Acetonitrile)
-
Thermomixer or water bath
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a reaction master mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer and the acceptor substrate at the desired final concentration (e.g., 300 µM).
-
Pre-incubate: Equilibrate the master mix to the optimal reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction: Start the reaction by adding the purified enzyme (e.g., 7.5 µg) and this compound (e.g., to a final concentration of 1 mM). The total reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at the optimal temperature with gentle mixing for a set period (e.g., 1 hour to overnight).
-
Terminate the reaction: Stop the reaction by adding an equal volume of a quenching solvent like ice-cold methanol or acetonitrile. This will precipitate the enzyme.
-
Clarify the sample: Centrifuge the quenched reaction mixture at high speed (e.g., >13,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analyze the product: Transfer the supernatant to an HPLC vial for analysis. Separate the product from the substrates by reverse-phase HPLC and quantify by monitoring absorbance at a relevant wavelength or by using mass spectrometry.
Visualizations: Pathways and Workflows
Caption: Biosynthetic pathway of this compound and its role as a sugar donor.
Caption: General experimental workflow for an in vitro glycosylation reaction.
References
- 1. Tailoring Regioselectivity‐Controlled UDP‐Glycosyltransferase for Bidirectional Glycosylation of Tyrosol via Free Energy‐Driven Pocket Reshaping and Tunnel Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome UDP-xylose Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of UDP-xylose during experimental sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Uridine diphosphate (B83284) xylose (this compound) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, essential components of the extracellular matrix. Its stability is a significant concern because it is prone to both enzymatic and chemical degradation during sample extraction and preparation, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main causes of this compound degradation during sample preparation?
This compound degradation can be attributed to two primary factors:
-
Enzymatic Degradation: Endogenous enzymes such as pyrophosphatases and phosphatases present in cell and tissue lysates can rapidly hydrolyze this compound.
-
Chemical Instability: this compound is susceptible to hydrolysis, particularly under alkaline pH conditions and at elevated temperatures. The pyrophosphate bond is a primary site of cleavage.
Q3: How can I minimize enzymatic degradation of this compound?
To minimize enzymatic degradation, it is crucial to rapidly quench all enzymatic activity immediately upon cell or tissue lysis. This can be achieved by:
-
Solvent Extraction: Using a cold extraction solvent, such as a methanol (B129727)/acetonitrile (B52724)/water mixture, to precipitate proteins and inhibit enzyme function.
-
Heat Inactivation: While effective for some enzymes, prolonged heating can lead to chemical degradation of this compound and is therefore not recommended without careful optimization.
-
Use of Inhibitors: Incorporating a cocktail of phosphatase and pyrophosphatase inhibitors into your lysis buffer can help protect this compound from enzymatic breakdown.
Q4: What are the optimal pH and temperature conditions for maintaining this compound stability?
For optimal stability, it is recommended to maintain a slightly acidic to neutral pH, ideally between 4 and 7.[1] Alkaline conditions (pH > 8) should be strictly avoided as they catalyze the degradation of the sugar moiety.[1] All sample preparation steps should be performed at low temperatures (0-4°C) to minimize both enzymatic activity and chemical degradation. For long-term storage, samples should be kept at -80°C.
Q5: How do repeated freeze-thaw cycles affect this compound stability?
While specific quantitative data for this compound is limited, repeated freeze-thaw cycles are known to be detrimental to the stability of many biological molecules. It is best practice to aliquot samples into single-use volumes to avoid repeated freezing and thawing, which can introduce variability and lead to degradation.
Troubleshooting Guides
Issue 1: Low or no detectable this compound in my sample.
| Possible Cause | Troubleshooting Step |
| Inefficient cell/tissue lysis | Ensure complete disruption of cells or tissues to release intracellular this compound. Mechanical homogenization (e.g., bead beating, sonication) in a cold lysis buffer is recommended. |
| Rapid enzymatic degradation | Implement a rapid enzyme quenching protocol. Immediately after lysis, add a cold solvent like methanol or acetonitrile to precipitate proteins and halt enzymatic activity. |
| Suboptimal extraction solvent | Use a pre-chilled extraction solvent mixture optimized for polar metabolites, such as 80% methanol or a combination of methanol, acetonitrile, and water. |
| Degradation during sample drying | If a drying step is necessary, use methods that minimize heat exposure, such as vacuum centrifugation (SpeedVac) at a low temperature. Avoid high-heat methods. |
| Improper storage | Store samples at -80°C immediately after extraction. Avoid prolonged storage at -20°C or 4°C. |
Issue 2: Poor recovery of this compound after solid-phase extraction (SPE).
| Possible Cause | Troubleshooting Step |
| Inappropriate SPE sorbent | For a polar molecule like this compound, a graphitized carbon or anion-exchange-based SPE cartridge is often suitable. Hydrophilic-lipophilic balanced (HLB) sorbents can also be effective. |
| Suboptimal pH during loading | Ensure the pH of the sample is within the optimal stability range for this compound (pH 4-7) during the loading step to prevent on-cartridge degradation. |
| Wash solvent is too strong | The wash solvent may be eluting this compound prematurely. Test a weaker wash solvent (e.g., with a lower percentage of organic solvent) to ensure your analyte of interest is retained. |
| Inefficient elution | The elution solvent may not be strong enough to release this compound from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the organic solvent percentage or adding a small amount of a volatile base like ammonium (B1175870) hydroxide (B78521) to a high-organic solvent). |
| Sample overload | Exceeding the binding capacity of the SPE cartridge will lead to loss of the analyte in the flow-through. Consider using a larger cartridge or diluting the sample. |
Quantitative Data Summary
The following table provides a summary of the expected stability of this compound under various buffer conditions and temperatures, extrapolated from data on similar nucleotide sugars and general principles of sugar stability. "Good" stability indicates minimal degradation over a typical sample preparation timeframe (a few hours), while "Poor" indicates significant degradation.
| Buffer System | pH Range | Stability at 4°C | Stability at Room Temperature (~25°C) | Notes |
| Citrate Buffer | 3.0 - 6.2 | Good | Moderate | Recommended for slightly acidic conditions. |
| Acetate Buffer | 3.6 - 5.6 | Good | Moderate | Another suitable option for acidic to neutral pH. |
| Phosphate Buffer | 6.0 - 8.0 | Moderate to Good | Poor to Moderate | Stability decreases as pH approaches and exceeds 7.5.[1] |
| Tris Buffer | 7.0 - 9.0 | Poor to Moderate | Poor | The primary amine in Tris can react with the sugar at higher pH values.[1] |
| Carbonate-Bicarbonate | 9.2 - 10.7 | Poor | Very Poor | Highly alkaline conditions lead to rapid degradation.[1] |
Experimental Protocols
Protocol 1: Rapid Quenching and Extraction of this compound from Cultured Cells
-
Cell Culture: Grow cells to the desired confluency.
-
Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Immediately add 1 mL of pre-chilled (-20°C) 80% methanol to the cell culture plate. Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 1 minute.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying (Optional): If necessary, dry the sample using a vacuum centrifuge at low temperature.
-
Storage: Store the extracted metabolites at -80°C until analysis.
Visualizations
This compound Biosynthetic Pathway
References
Troubleshooting background signal in UDP-xylose detection methods.
This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges, particularly high background signals, encountered during the enzymatic detection of UDP-xylose and its precursors.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for this compound synthesis from UDP-glucose?
This compound is synthesized from UDP-glucose in a two-step enzymatic process. First, UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, converts UDP-GlcA to this compound.[1][2]
Q2: How are these enzymatic activities typically measured?
The activity of UDP-glucose dehydrogenase (UGDH) is commonly measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from the reduction of NAD+.[3] This is a coupled assay where the rate of NADH formation is proportional to the UGDH activity. The activity of this compound synthase (UXS) can be measured by various methods, including HPLC-based separation of the product (this compound) from the substrate (UDP-GlcA).[4]
Q3: What are the most common causes of high background signal in these assays?
A high background signal, especially in the UGDH assay, can obscure true enzyme kinetics and lead to inaccurate results.[5] Common causes include:
-
Contaminating Enzymes: Crude enzyme preparations may contain other dehydrogenases that can reduce NAD+ in the presence of other substrates in the sample.[5]
-
Substrate or Reagent Instability: Sugars can be unstable in aqueous solutions, and the cofactor NADH can degrade or isomerize over time, contributing to signal noise.[5][6][7]
-
Non-enzymatic Reduction of NAD+: Certain compounds in the sample or buffer, such as thiols (e.g., DTT) at high concentrations, can slowly reduce NAD+, leading to a creeping background signal.
-
Endogenous NADH: Biological samples may contain endogenous NADH, which will contribute to the initial absorbance reading.[8]
-
Reagent Quality: Commercial preparations of NADH can contain isomers (e.g., 1,2- and 1,6-NADH) which are potent inhibitors of some dehydrogenases and can interfere with the assay.[6]
Q4: How can I be sure the signal I'm measuring is specific to my enzyme of interest?
Running proper controls is critical. The most important control is a "no-enzyme" control, which contains all reaction components except for the enzyme being assayed.[5] This will quantify the rate of any non-enzymatic signal generation. Additionally, a "no-substrate" control (e.g., no UDP-glucose for a UGDH assay) can help identify if other components in the enzyme preparation or sample are contributing to the signal.[9][10][11]
Troubleshooting Guide: High Background Signal
This section provides a systematic approach to identifying and mitigating the root causes of a high background signal in your this compound detection assay.
Issue 1: High Signal in the "No-Enzyme" Control
A high signal in the absence of your primary enzyme points to issues with the reagents or assay conditions.
| Potential Cause | Recommended Solution | Citation |
| NAD+/NADH Instability | Prepare fresh NAD+ and NADH solutions for each experiment. Store stock solutions at -20°C or below. NADH is particularly prone to degradation. | [6][7] |
| Buffer Components | Verify and optimize buffer pH and composition. Avoid high concentrations of reducing agents like DTT if they are not essential for enzyme stability. | [5] |
| Substrate Instability | Prepare fresh substrate (e.g., UDP-glucose) solutions. Sugars can degrade, especially at non-neutral pH or elevated temperatures. | [5] |
| Microplate Issues | For fluorescence assays, use black microplates to reduce background. For absorbance, ensure the plate material is compatible with the wavelength used (e.g., UV-transparent plates for 340 nm). | [12] |
Issue 2: High Signal in the "No-Substrate" Control
If the background is high only when the enzyme is present (but the primary substrate is absent), the issue likely lies with the enzyme preparation.
| Potential Cause | Recommended Solution | Citation |
| Contaminating Dehydrogenases | If using a crude lysate, other dehydrogenases may be present that react with endogenous substrates. Purifying the enzyme of interest is the most effective solution. | [5] |
| Endogenous Substrates in Lysate | If using a cell lysate as the enzyme source, it may contain endogenous UDP-glucose or other sugars that can be acted upon by contaminating enzymes. Consider partial purification or dialysis of the lysate. |
Issue 3: Reaction Rate is Non-Linear or Decreases Over Time
A non-linear reaction curve can make it difficult to determine the true initial velocity.
| Potential Cause | Recommended Solution | Citation |
| Product Inhibition | The reaction product (e.g., this compound or NADH) may inhibit the enzyme. Measure the initial velocity during the linear phase of the reaction. | [5] |
| Substrate Depletion | At high enzyme concentrations or during long incubation times, the substrate may be significantly consumed. Use a lower enzyme concentration or measure only the initial rates. | [5] |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Ensure correct storage (on ice) and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | [5] |
Experimental Protocols
Protocol 1: Standard UDP-Glucose Dehydrogenase (UGDH) Activity Assay
This coupled spectrophotometric assay measures the production of NADH.
-
Prepare Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2.[5]
-
Prepare Reagent Stock Solutions:
-
UDP-glucose: Prepare a stock solution in the assay buffer.
-
NAD+: Prepare a stock solution in the assay buffer. The final concentration in the assay is typically 1-5 mM.[5]
-
-
Set up the Reaction Mixture: In a UV-transparent microplate or cuvette, prepare the reaction mixture. For a 200 µL final volume:
-
160 µL Assay Buffer
-
20 µL NAD+ solution (for a final concentration of 1-5 mM)
-
10 µL UDP-glucose solution (to achieve the desired final concentration)
-
-
Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of freshly diluted UGDH enzyme solution.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader.
-
Run Controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer.
-
No-Substrate Control: Replace the UDP-glucose solution with an equal volume of assay buffer.
-
-
Calculate Activity: Determine the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Visualizations
This compound Biosynthesis Pathway
References
- 1. pnas.org [pnas.org]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]
- 9. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism | PLOS One [journals.plos.org]
- 10. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bitesizebio.com [bitesizebio.com]
Optimization of culture conditions for microbial production of UDP-xylose.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microbial production of UDP-xylose. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the microbial production of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is lower than expected. What are the potential causes?
A1: Low this compound yield can stem from several factors:
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Insufficient enzyme activity: The enzymes responsible for this compound biosynthesis, UDP-glucose dehydrogenase (UGD) and this compound synthase (UXS), may not be expressed at sufficient levels or may have low specific activity.
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Precursor limitation: The intracellular pool of the precursor, UDP-glucose, may be insufficient to support high-flux towards this compound.
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Feedback inhibition: this compound can act as a feedback inhibitor of UGD, slowing down its own synthesis.[1][2][3][4][5]
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Suboptimal culture conditions: Factors such as pH, temperature, and aeration can significantly impact cell growth and enzyme activity.
-
Plasmid instability or low copy number: If the genes for UGD and UXS are expressed from a plasmid, instability or low copy number can lead to reduced enzyme production.
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Product degradation: this compound may be degraded by cellular enzymes.
Q2: How can I improve the expression of the recombinant UGD and UXS enzymes?
A2: To enhance the expression of your enzymes of interest:
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Optimize codon usage: Ensure the codons in your UGD and UXS genes are optimized for the expression host (e.g., E. coli).
-
Choose a suitable expression vector and promoter: A strong, inducible promoter (e.g., T7) on a high-copy-number plasmid is often a good starting point.
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Optimize induction conditions: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), and the post-induction temperature and duration are critical parameters to optimize.
-
Co-expression of chaperones: If inclusion bodies are an issue, co-expressing chaperone proteins can aid in proper protein folding.
-
Use a protease-deficient host strain: To prevent degradation of your recombinant proteins, consider using an E. coli strain deficient in certain proteases.
Q3: What are the key culture parameters to optimize for this compound production?
A3: Key parameters to optimize include:
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Temperature: While 37°C is optimal for E. coli growth, a lower temperature (e.g., 18-25°C) after induction can improve the solubility and activity of recombinant proteins.
-
pH: Maintaining the pH of the culture medium within the optimal range for your microbial host (typically around 7.0 for E. coli) is crucial for cell health and enzyme function.
-
Aeration: Adequate aeration is necessary for cell growth and the regeneration of NAD+, a cofactor for UGD.
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Media Composition: The composition of the growth medium, including the carbon source, nitrogen source, and essential minerals, should be optimized to support both robust cell growth and high-level product synthesis.
Q4: How can I overcome feedback inhibition of UGD by this compound?
A4: Feedback inhibition is a significant challenge. Strategies to mitigate this include:
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Enzyme engineering: Mutating UGD to create a variant that is less sensitive to this compound inhibition.
-
In situ product removal: Continuously removing this compound from the culture broth as it is produced.
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Process optimization: Maintaining a low intracellular concentration of this compound by balancing its production and consumption rates if it is being used as a substrate for a subsequent reaction.
Q5: What is the best method to quantify this compound in my culture?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of UDP-sugars. Anion-exchange or reversed-phase chromatography coupled with UV detection at 262 nm is a common approach.
Data Presentation: Comparative Analysis of Culture Conditions
The following tables summarize quantitative data from various studies to provide a baseline for optimizing your experimental conditions.
Table 1: Comparison of Host Strains and Genetic Modifications on this compound Production
| Host Strain | Relevant Genotype/Modification | Carbon Source(s) | Titer/Yield | Reference |
| E. coli BL21(DE3) | Overexpression of zwf, pgl, gnd, rpe, xylA; Replacement of xylB with araL | Glucose | 3.3 g/L Xylose (precursor) | |
| E. coli BL21 star (DE3) | crp* mutant | Glucose and Xylose | Simultaneous consumption | |
| E. coli | Overexpression of NADPH-dependent xylose reductase | Glucose and Xylose | ~250 mM xylitol (B92547) (from xylose) | |
| Saccharomyces cerevisiae | Overexpression of xylose reductase and xylitol dehydrogenase | Xylose | Not specified for this compound |
Table 2: Effect of Culture Parameters on Product Yield
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |
| Temperature | 37°C | Lower soluble protein | 18-25°C (post-induction) | Higher soluble protein | |
| IPTG Concentration | 0.1 mM | Variable | 1.0 mM | Variable | |
| Induction OD600 | 0.2-0.4 (early-log) | Variable | 0.6-1.0 (mid- to late-log) | Often higher yield | |
| pH | 4.0 | Lower yield | 5.5-7.0 | Higher yield | |
| Glucose Concentration | High | Represses xylose uptake | Low/Controlled | Promotes co-utilization |
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial production of this compound.
Protocol 1: Recombinant Expression of UGD and UXS in E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with plasmids carrying the genes for UGD and UXS under the control of an inducible promoter (e.g., T7).
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic(s). Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate 500 mL of fresh LB broth with the overnight culture to an initial OD600 of 0.05-0.1. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-1.0 mM to induce protein expression.
-
Expression: Continue incubation at the lower temperature for 12-16 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Extraction of this compound from Bacterial Cells
-
Cell Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Lyse the cells by sonication on ice or by using a cell disruptor.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Deproteinization: To the clarified supernatant, add an equal volume of cold chloroform (B151607) and vortex vigorously. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase containing the UDP-sugars.
-
Sample Preparation for HPLC: Filter the aqueous extract through a 0.22 µm syringe filter before HPLC analysis.
Protocol 3: Quantification of this compound by HPLC
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 or anion-exchange) and a UV detector.
-
Mobile Phase: Prepare an appropriate mobile phase. For anion-exchange chromatography, a gradient of a low concentration acid (e.g., formic acid) and a high concentration salt solution is often used.
-
Injection: Inject a known volume of the prepared sample (and standards) onto the column.
-
Detection: Monitor the absorbance at 262 nm.
-
Quantification: Identify the this compound peak by comparing its retention time with that of a pure standard. Quantify the concentration by integrating the peak area and comparing it to a standard curve.
Signaling Pathways and Experimental Workflows
This compound Biosynthetic and Regulatory Pathway
The biosynthesis of this compound from glucose involves several enzymatic steps. Key regulatory points include the feedback inhibition of UDP-glucose dehydrogenase by the final product, this compound.
Caption: Biosynthetic pathway of this compound from glucose with feedback inhibition.
Experimental Workflow for this compound Production
This workflow outlines the major steps from strain preparation to product analysis.
Caption: Overall workflow for microbial production and analysis of this compound.
References
- 1. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INHIBITION OF UDP-D-GLUCOSE DEHYDROGENASE BY UDP-D-XYLOSE: A POSSIBLE REGULATORY MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Purity UDP-Xylose Purification
Welcome to the technical support center for refining UDP-xylose purification methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent methods for purifying this compound are chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). The two most effective HPLC methods are Anion-Exchange Chromatography (AEC) and Ion-Pair Reversed-Phase Chromatography (IP-RPC). Size-exclusion chromatography is also utilized, often as a desalting or initial cleanup step.
Q2: What are the major contaminants I should be aware of during this compound purification?
A2: When synthesizing this compound enzymatically, the primary contaminants include the precursor molecules (UDP-glucose or UDP-glucuronic acid), cofactors (NAD⁺), and their byproducts (NADH). Due to their structural similarity, separating this compound from its precursors can be challenging. Other potential contaminants are the enzymes used in the synthesis and components from the buffer.
Q3: My this compound sample appears to be degrading. What are the optimal storage conditions?
A3: this compound is susceptible to degradation, especially at non-neutral pH and elevated temperatures. For short-term storage, keep samples on ice. For long-term storage, it is recommended to store this compound at -20°C or below. The disodium (B8443419) salt form of this compound generally exhibits enhanced water solubility and stability.[1]
Q4: How can I accurately determine the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for accurate purity assessment. HPLC (AEC or IP-RPC) is used to quantify purity by measuring the area of the this compound peak relative to impurities. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the structural integrity and anomeric configuration (α-anomer is typically desired) of the this compound and for detecting any residual organic impurities.[2][3]
Q5: Can I use the same purification protocol for this compound synthesized by different enzymatic routes?
A5: While the general principles of purification will remain the same, you may need to adapt your protocol based on the specific enzymatic reaction. For example, if this compound is synthesized from UDP-glucose, you will need to ensure your method effectively separates it from both UDP-glucose and the intermediate, UDP-glucuronic acid. The nature and quantity of byproducts may also differ, necessitating adjustments to wash and elution steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using HPLC.
Anion-Exchange Chromatography (AEC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and UDP-glucuronic acid | Inadequate gradient slope. | Optimize the salt gradient. A shallower gradient will improve the separation of closely eluting compounds. |
| Incorrect mobile phase pH. | Adjust the pH of your buffers. The charge of the sugar nucleotides is pH-dependent, and slight adjustments can significantly impact resolution. | |
| This compound elutes in the flow-through | Sample ionic strength is too high. | Desalt the sample before loading it onto the column. |
| Incorrect starting buffer pH. | Ensure the starting buffer pH is appropriate for the anion exchange column to allow for binding of the negatively charged this compound. | |
| Broad or tailing peaks | Column contamination. | Clean the column according to the manufacturer's instructions. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. | |
| High flow rate. | Reduce the flow rate to allow for better equilibration. | |
| Low recovery of this compound | This compound is eluting in multiple fractions or during the wash step. | Optimize the elution gradient to ensure all the this compound elutes in a sharp peak. |
| Degradation of this compound on the column. | Ensure the pH of the mobile phases is within the stability range of this compound (around neutral). |
Ion-Pair Reversed-Phase Chromatography (IP-RPC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent retention times | Insufficient column equilibration with the ion-pairing reagent. | Equilibrate the column with the mobile phase containing the ion-pairing reagent for an extended period before the first injection and between runs. |
| Fluctuation in mobile phase composition or temperature. | Ensure precise mobile phase preparation and use a column oven for temperature control. | |
| Peak splitting or shouldering | Co-elution of impurities. | Optimize the gradient of the organic solvent. |
| On-column degradation. | Check the pH of the mobile phase and the stability of this compound under these conditions. | |
| Loss of resolution over time | Stripping of the ion-pairing reagent from the column. | Dedicate a column for ion-pair chromatography to avoid issues with reproducibility. |
| Column contamination. | Implement a rigorous column washing protocol after each batch of samples. | |
| High backpressure | Precipitation of salts or the ion-pairing reagent. | Filter all mobile phases and samples before use. |
| Column frit blockage. | Back-flush the column according to the manufacturer's instructions. |
Data Presentation
Table 1: Quantitative Data on this compound Purification
| Purification Method | Starting Material | Yield | Purity | Reference |
| Bio-gel P-2 gel chromatography | 100 mg D-xylose-1-phosphate | 45% (88 mg) | Stereopure | [2] |
| Anion-Exchange HPLC | Enzymatic reaction mixture | Not specified | >95% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation from Enzymatic Reaction Mixture
This protocol describes the initial steps to prepare a sample of enzymatically synthesized this compound for chromatographic purification.
-
Enzyme Inactivation and Protein Precipitation:
-
Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile (B52724) to the reaction mixture.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound and other soluble components.
-
-
Desalting (Optional but Recommended):
-
Equilibrate a desalting column (e.g., NAP-25) with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Apply the supernatant from the previous step to the column.
-
Elute the this compound with the equilibration buffer, following the manufacturer's instructions.
-
Collect the fractions containing the desalted product. This step helps to remove excess salts that can interfere with ion-exchange chromatography.
-
Protocol 2: Purification of this compound by Anion-Exchange HPLC
This protocol provides a general method for purifying this compound using a strong anion-exchange (SAX) column.
-
Column: Strong Anion-Exchange (SAX) column (e.g., Phenomenex SAX).
-
Mobile Phase A: 20 mM Ammonium (B1175870) bicarbonate, pH 8.0
-
Mobile Phase B: 1 M Ammonium bicarbonate, pH 8.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm
Procedure:
-
Column Equilibration: Equilibrate the SAX column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the prepared and filtered this compound sample.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-35 min: Linear gradient from 0% to 50% Mobile Phase B
-
35-40 min: Linear gradient from 50% to 100% Mobile Phase B
-
40-45 min: 100% Mobile Phase B (column wash)
-
45-50 min: Linear gradient from 100% to 0% Mobile Phase B
-
50-60 min: 100% Mobile Phase A (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak, which is expected to elute during the salt gradient.
-
Desalting: Pool the this compound containing fractions and desalt using a suitable method (e.g., size-exclusion chromatography or lyophilization if a volatile buffer like ammonium bicarbonate is used).
Visualizations
Caption: Workflow for the purification of high-purity this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound purification.
References
Addressing substrate inhibition in enzymes utilizing UDP-xylose.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymes that utilize UDP-xylose and may be experiencing substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[1][2] Instead of the reaction rate reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the rate begins to decline.[1][3] This occurs in about 25% of all known enzymes.[3]
Q2: What causes substrate inhibition with this compound?
A2: The most common cause is the binding of a second this compound molecule to the enzyme-substrate complex (E-S) at a non-catalytic, inhibitory site.[3] This forms an unproductive ternary complex (E-S-S) that either cannot proceed to form the product or does so at a much slower rate.[3] Another possible mechanism is that a second substrate molecule binds to the enzyme-product complex, blocking the release of the product and stalling the catalytic cycle.[3]
Q3: How can I tell if my enzyme is experiencing substrate inhibition by this compound?
A3: The most direct method is to perform a kinetic analysis over a wide range of this compound concentrations. If you plot the initial reaction velocity (v₀) against the this compound concentration, a characteristic "bell-shaped" curve will be observed. The reaction rate will initially increase with substrate concentration, reach a maximum, and then decrease as the substrate concentration is further increased.
Q4: Can product inhibition be mistaken for substrate inhibition?
A4: Yes, it is possible. Product inhibition occurs when the product of the reaction binds to the enzyme and inhibits its activity. If the product accumulates to inhibitory levels during the course of the reaction, it can cause the reaction rate to decrease over time, which might be misinterpreted as substrate inhibition. To distinguish between the two, it is crucial to measure the initial reaction velocities before significant product accumulation has occurred.
Q5: Are there specific concentrations of this compound that are known to be inhibitory?
A5: The concentration at which this compound becomes inhibitory is specific to the particular enzyme and the experimental conditions (pH, temperature, acceptor substrate concentration). For some enzymes, inhibition may be observed at high micromolar or low millimolar concentrations. It is essential to determine this empirically for your enzyme of interest.
Troubleshooting Guides
Issue 1: Decreased Enzyme Activity at High this compound Concentrations
Symptoms:
-
The reaction rate is lower at 5 mM this compound compared to 1 mM this compound.
-
A plot of initial velocity versus this compound concentration shows a downward trend after an initial increase.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Substrate Inhibition | Confirm by performing a full kinetic analysis over a broad range of this compound concentrations. If substrate inhibition is confirmed, determine the optimal this compound concentration that gives the maximum reaction rate and use this concentration for subsequent experiments. If you need to work at higher concentrations, consider the mitigation strategies outlined in the "Experimental Protocols" section. |
| Product Inhibition | Ensure you are measuring the initial velocity of the reaction. This can be achieved by using shorter reaction times or lower enzyme concentrations. You can also test for product inhibition directly by adding known concentrations of the product (if available) to the reaction mixture and observing its effect on the initial velocity. |
| Substrate Contamination | Verify the purity of your this compound stock. A contaminant that is an enzyme inhibitor could be the cause. As you increase the this compound concentration, you are also increasing the concentration of the contaminating inhibitor. Use a new, high-purity batch of this compound to see if the issue persists. |
| Assay Artifacts | At very high substrate concentrations, issues such as changes in viscosity, ionic strength, or pH can affect enzyme activity. Ensure that your assay buffer has sufficient buffering capacity. Run appropriate controls, such as a "no-enzyme" control, to check for non-enzymatic reactions or signal interference at high this compound concentrations. |
Data Presentation
Table 1: Hypothetical Kinetic Parameters for a Xylosyltransferase Exhibiting this compound Substrate Inhibition
This table presents a hypothetical but realistic set of kinetic data for a xylosyltransferase that demonstrates substrate inhibition by this compound. This data can be used as a reference for what to expect when analyzing your own experimental results.
| Parameter | Value | Units | Description |
| Vmax | 125 | pmol/min/mg | The maximum reaction velocity in the absence of substrate inhibition.[1] |
| Km | 150 | µM | The Michaelis-Menten constant for this compound.[1] |
| Ki | 2.5 | mM | The dissociation constant for the binding of the second, inhibitory this compound molecule.[1] |
Table 2: Kinetic Parameters of Various this compound Utilizing Enzymes from Literature
This table provides a summary of experimentally determined kinetic parameters for different enzymes that use this compound. Note that these enzymes may not all exhibit substrate inhibition.
| Enzyme | Acceptor Substrate | Km (this compound) | Vmax/kcat | Source |
| Xyloglucan xylosyltransferase 1 (XXT1) | Xyloglucan | 3.6 ± 0.7 mM | 77.2 ± 0.1 min⁻¹ (kcat) | [4] |
| Human Xylosyltransferase I (XT-I) | Bikunin peptide 1 | 49.8 ± 4.9 µM | 350.9 ± 30.6 pmol/min/µg (Vmax) | [5] |
| Lemna aequinoctialis C-glycosyltransferase (LaCGT1) | Phloretin | 23.4 µM | 0.0399 µM⁻¹s⁻¹ (kcat/Km) | [6] |
Experimental Protocols
Protocol 1: Determining the Kinetic Parameters for a this compound Utilizing Enzyme and Assessing for Substrate Inhibition
This protocol outlines a general method for determining the kinetic parameters (Vmax, Km, and Ki) of a this compound utilizing enzyme, such as a xylosyltransferase.
Materials:
-
Purified enzyme (e.g., xylosyltransferase)
-
This compound stock solution (high purity)
-
Acceptor substrate (e.g., a specific peptide or oligosaccharide)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 10 mM MnCl₂ and 10 mM MgCl₂)
-
Assay stop solution (e.g., 0.1 M HCl)
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Detection system (e.g., UPLC/ESI-MS/MS for product quantification, or a commercial kit like UDP-Glo™)
Procedure:
-
Prepare a range of this compound concentrations: Serially dilute the this compound stock solution to create a series of concentrations ranging from approximately 0.1 x Km to at least 10 x the suspected Ki (e.g., 10 µM to 10 mM).
-
Set up the enzymatic reactions: In a microcentrifuge tube or microplate well, combine the reaction buffer, a fixed, non-saturating concentration of the acceptor substrate, and the varying concentrations of this compound.
-
Equilibrate the reaction mixture: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add a fixed amount of the purified enzyme to each reaction to start the catalysis.
-
Incubate for a fixed time: Allow the reaction to proceed for a time that is within the linear range of product formation (initial velocity phase). This may need to be determined in preliminary experiments.
-
Stop the reaction: Terminate the reaction by adding the stop solution.
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Quantify the product: Analyze the amount of product formed using your chosen detection method. For example, with UPLC/ESI-MS/MS, you would separate the product from the substrates and quantify it based on its mass-to-charge ratio. With the UDP-Glo™ assay, you would measure the luminescence generated from the UDP byproduct.[7]
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each this compound concentration.
-
Plot v₀ versus the this compound concentration ([S]).
-
Fit the data to the substrate inhibition equation using a non-linear regression software (e.g., GraphPad Prism): Y = (Vmax * X) / (Km + X * (1 + X/Ki))[1]
-
This will yield the values for Vmax, Km, and Ki.
-
Visualizations
Caption: Mechanism of substrate inhibition by this compound.
Caption: Troubleshooting workflow for decreased enzyme activity.
References
- 1. graphpad.com [graphpad.com]
- 2. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the non-enzymatic breakdown of UDP-xylose.
Welcome to the technical support center for UDP-xylose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the non-enzymatic breakdown of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your this compound reagents.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction with this compound is showing lower than expected activity. Could this compound degradation be the cause?
A1: Yes, the non-enzymatic breakdown of this compound can lead to a decrease in its effective concentration, resulting in reduced enzymatic activity. The stability of this compound is highly dependent on the pH and temperature of your reaction buffer, as well as storage conditions. Degradation is more pronounced at alkaline pH and elevated temperatures.
Q2: What are the primary factors that cause non-enzymatic breakdown of this compound?
A2: The main factors contributing to the non-enzymatic degradation of this compound are:
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pH: Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the pyrophosphate bond.
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Temperature: Higher temperatures increase the rate of degradation. Long incubation times at temperatures above room temperature should be avoided.
-
Divalent Cations: The presence of divalent cations, such as Mg²⁺, can catalyze the hydrolysis of the pyrophosphate bond, especially at alkaline pH.
-
Storage Conditions: Improper storage, such as repeated freeze-thaw cycles or storage at temperatures above -20°C, can lead to gradual degradation over time.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or below for long-term storage.
-
Form: The disodium (B8443419) salt form of this compound generally exhibits enhanced water solubility and stability.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the this compound solution into single-use volumes upon receipt.
Q4: What are the degradation products of non-enzymatic this compound breakdown?
A4: The primary non-enzymatic degradation pathway for UDP-sugars like this compound is the hydrolysis of the pyrophosphate bond. This cleavage results in the formation of Uridine Monophosphate (UMP) and xylose-1-phosphate.
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to this compound instability in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent enzyme activity | This compound degradation due to inappropriate buffer pH. | Maintain a buffer pH between 6.5 and 7.5. Avoid alkaline conditions (pH > 7.5) as they accelerate hydrolysis. |
| This compound degradation due to high reaction temperature. | Perform enzymatic reactions at the lowest feasible temperature that maintains enzyme activity. If elevated temperatures are necessary, minimize the incubation time. | |
| Catalysis of hydrolysis by divalent cations. | If your enzyme does not require divalent cations, consider their exclusion or use the lowest effective concentration. Be aware that Mg²⁺ can accelerate degradation at alkaline pH. | |
| Gradual loss of this compound potency over time | Improper storage of this compound stock solutions. | Store this compound at -20°C or colder. Aliquot stock solutions to minimize freeze-thaw cycles. Use the disodium salt form for better stability.[1] |
| Variability between experimental replicates | Inconsistent handling of this compound solutions. | Ensure that all experimental replicates are prepared using freshly thawed this compound aliquots and that the time between thawing and use is minimized and consistent across all samples. |
Quantitative Data on UDP-Sugar Stability
Table 1: Calculated Half-lives for UDP-glucose (1 mM) at 37°C in the presence of 10 mM Mg²⁺ at various alkaline pH values.
| pH | Half-life (minutes) |
| 8.0 | 773 |
| 8.5 | 220 |
| 9.0 | 107 |
Data adapted from a study on UDP-glucose stability. This data suggests a strong correlation between increasing pH and the rate of UDP-sugar degradation.
Experimental Protocols
Protocol 1: Assessment of this compound Stability under Experimental Conditions
This protocol allows you to determine the stability of this compound in your specific experimental buffer and temperature conditions.
Materials:
-
This compound solution of known concentration
-
Your experimental buffer
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reverse-phase C18 column
-
Incubator or water bath set to your experimental temperature
Methodology:
-
Prepare several aliquots of this compound in your experimental buffer at the desired concentration.
-
Immediately analyze one aliquot ("time zero" sample) by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining aliquots at your experimental temperature.
-
At various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours), remove an aliquot and immediately analyze it by HPLC.
-
Monitor for a decrease in the peak area corresponding to intact this compound and the appearance of new peaks corresponding to degradation products (e.g., UMP).
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
Visualizing the Factors Affecting this compound Stability
The following diagrams illustrate the key relationships and workflows described in this technical support guide.
References
Validation & Comparative
A Comparative Analysis of UDP-Xylose and UDP-Glucose as Glycosyl Donors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycosylation, the choice of a glycosyl donor is a critical determinant of the final structure and function of glycoconjugates. Uridine diphosphate (B83284) (UDP)-glucose and UDP-xylose are two prominent nucleotide sugars that serve as activated donors for the enzymatic transfer of monosaccharides onto acceptor molecules. While both share the UDP moiety, the distinct nature of their sugar components—a hexose (B10828440) versus a pentose—dictates their metabolic origins, the types of enzymes that utilize them, and the biological roles of the resulting glycans. This guide provides an objective comparison of their performance as glycosyl donors, supported by experimental data and detailed protocols.
Core Biochemical and Functional Differences
UDP-glucose stands as a central hub in nucleotide sugar metabolism. It is not only a direct donor for glucosyltransferases but also serves as the essential precursor for a variety of other UDP-sugars, including UDP-galactose, UDP-glucuronic acid, and, notably, this compound itself.[1] The biosynthesis of this compound is a two-step enzymatic process starting from UDP-glucose, involving oxidation to UDP-glucuronic acid by UDP-glucose dehydrogenase (UGDH) followed by decarboxylation by this compound synthase (UXS).[2][3][4] This metabolic linkage underscores the foundational role of UDP-glucose in glycosylation pathways.
The functional roles of the glycans derived from these two donors are distinct. UDP-glucose is fundamental for energy storage (glycogen synthesis), and the formation of glycoproteins, glycolipids, and polysaccharides like cellulose (B213188) in plants.[5][6] In contrast, this compound is the primary donor for the synthesis of xylans and is crucial for initiating the biosynthesis of most glycosaminoglycan (GAG) chains on proteoglycans by transferring xylose to specific serine residues of the core protein.[7][8] These GAGs are vital components of the extracellular matrix.
Data Presentation: Comparative Enzyme Kinetics
The efficiency and specificity of a glycosyl donor are best illustrated by the kinetic parameters of the glycosyltransferases (GTs) that utilize them. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. The catalytic constant (kcat) represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a comparison of kinetic parameters for different GTs with UDP-glucose and this compound.
Table 1: Kinetic Parameters of Glycosyltransferases with UDP-Glucose and this compound
| Enzyme | Organism | Acceptor Substrate | Glycosyl Donor | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Promiscuous GT | |||||||
| LaCGT1 | Lemna aequinoctialis | Phloretin | This compound | N/A | N/A | 0.0399 | [9] |
| LaCGT1 | Lemna aequinoctialis | Phloretin | UDP-Glucose | N/A | N/A | Lower than UDP-Xyl* | [9] |
| UDP-Glucose Preferring GTs | |||||||
| Glycogen (B147801) Synthase | Rabbit Muscle | Glycogen | UDP-Glucose | 45,000 - 48,000 | N/A | N/A | [7] |
| Sucrose (B13894) Synthase | Saccharum spp. | Fructose | UDP-Glucose | 234 | N/A | N/A | [10] |
| MrSGT (Sterol GT) | M. rhodorangea | β-sitosterol | UDP-Glucose | 280 - 330 | N/A | N/A | |
| This compound Preferring GTs | |||||||
| Xylosyltransferase I/II | Human | Proteoglycan Core Protein | This compound | N/A | N/A | N/A | [11] |
Note: For LaCGT1, the preference order was determined to be this compound > UDP-Glucose based on conversion rates at non-saturating enzyme concentrations.[9] Specific kinetic values for UDP-Glucose were not provided.
As shown, some enzymes exhibit promiscuity, capable of utilizing both donors, though often with a clear preference. The C-glycosyltransferase LaCGT1, for example, shows a remarkable preference for this compound over UDP-Glucose and other donors.[9] Conversely, enzymes central to primary metabolism, like glycogen synthase and sucrose synthase, are highly specific for UDP-Glucose.[7][10] Xylosyltransferases, which initiate GAG synthesis, are specific for this compound.[11]
Signaling Pathways
Both UDP-sugars and their resulting glycoconjugates are involved in critical signaling pathways. Extracellular UDP-glucose can act as a signaling molecule by activating the G-protein coupled receptor P2Y14.[12] This activation, mediated by Gi protein, can trigger downstream effects such as RhoA activation, leading to cellular responses like chemotaxis in neutrophils.[6]
This compound Biosynthesis Pathway
The synthesis of this compound is tightly regulated, originating from the cellular pool of UDP-glucose. This pathway is a key control point for the production of xylosylated structures.
Extracellular UDP-Sugar Signaling via P2Y14 Receptor
Extracellular UDP-sugars serve as damage-associated molecular patterns (DAMPs), signaling cellular stress or injury.
Experimental Protocols
Accurate assessment of glycosyltransferase activity is paramount for comparing donor performance. The UDP-Glo™ Glycosyltransferase Assay is a versatile, luminescence-based method suitable for any GT that produces UDP as a reaction product.
Protocol 1: UDP-Glo™ Glycosyltransferase Assay
Principle: This is a homogenous, single-reagent-addition assay. The amount of UDP generated in the glycosyltransferase reaction is stoichiometrically converted to ATP by UDP Detection Reagent. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, producing a light signal that is proportional to the UDP produced and, therefore, to the enzyme activity.[7][10]
Materials:
-
Purified Glycosyltransferase (GT)
-
UDP-sugar donor (UDP-Glucose or this compound, low UDP contamination grade)
-
Acceptor substrate
-
GT reaction buffer (enzyme-specific, e.g., 50 mM Tris-HCl, pH 7.5, with required divalent cations like MgCl₂ or MnCl₂)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Solid white, opaque multiwell plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a well of a solid white multiwell plate, prepare the glycosyltransferase reaction. A typical final volume is 25 µL.
-
Combine GT reaction buffer, acceptor substrate, and purified GT enzyme.
-
Initiate the reaction by adding the UDP-sugar donor (e.g., UDP-Glucose or this compound).
-
Include appropriate controls: "no enzyme" control to measure background UDP in reagents, and "no acceptor" control to measure any donor hydrolysis.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the GT (e.g., 37°C) for a set period (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
-
UDP Detection:
-
Equilibrate the UDP-Glo™ Detection Reagent to room temperature.
-
Add a volume of UDP Detection Reagent equal to the reaction volume (e.g., 25 µL) to each well.
-
Mix the contents on a plate shaker for 60 seconds.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a UDP standard curve (0-25 µM) according to the kit manufacturer's protocol.
-
Subtract the luminescence values of the "no enzyme" control from the experimental samples.
-
Convert the net luminescence readings to the amount of UDP produced using the standard curve.
-
Calculate the specific activity of the glycosyltransferase (e.g., in pmol/min/mg).
-
Experimental Workflow: UDP-Glo™ Assay
Protocol 2: Radiolabeling Assay for Xylosyltransferase
Principle: This method measures the incorporation of a radiolabeled sugar, [¹⁴C]Xylose, from UDP-[¹⁴C]Xylose onto an acceptor peptide. The radiolabeled product is then separated from the unreacted UDP-[¹⁴C]Xylose, and the incorporated radioactivity is quantified.
Materials:
-
Purified Xylosyltransferase (XylT)
-
UDP-[¹⁴C]Xylose
-
Acceptor substrate (e.g., synthetic peptide)
-
Reaction buffer (e.g., 25 mM MES, pH 6.5, containing MnCl₂, MgCl₂)
-
Separation medium (e.g., C18 cartridge or gel filtration column)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture (total volume ~20-40 µL) containing reaction buffer, acceptor peptide, enzyme preparation, and UDP-[¹⁴C]Xylose.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 1-16 hours).[13]
-
-
Separation:
-
Stop the reaction (e.g., by adding EDTA).
-
Apply the reaction mixture to a C18 cartridge.
-
Wash the cartridge with an aqueous buffer (e.g., 0.01 M HCl) to remove the unreacted, polar UDP-[¹⁴C]Xylose.[13]
-
Elute the more hydrophobic, radiolabeled peptide product with a solvent like 80% methanol.
-
-
Quantification:
-
Add the eluate containing the radiolabeled product to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of xylose transferred based on the specific activity of the UDP-[¹⁴C]Xylose.
-
Conclusion
UDP-glucose and this compound are both vital glycosyl donors, but they occupy different niches in cellular metabolism and function. UDP-glucose is a high-flux, central precursor for numerous glycosylation pathways, while this compound is a more specialized donor, derived from UDP-glucose, for specific and critical structures like proteoglycans. The choice between them is dictated by the desired glycosidic linkage and the specificity of the glycosyltransferase employed. For researchers in drug development, understanding the enzymes that utilize these donors—such as the xylosyltransferases involved in extracellular matrix formation—can open avenues for targeting diseases characterized by altered proteoglycan metabolism. The provided protocols offer robust methods for quantifying and comparing the activities of enzymes that utilize these fundamental building blocks of the glycome.
References
- 1. researchgate.net [researchgate.net]
- 2. UDP-glycosyltransferase 72B1 catalyzes the glucose conjugation of monolignols and is essential for the normal cell wall lignification in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic studies on muscle glycogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. A kinetic study of sugarcane sucrose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]
- 13. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated Novel Antibody for Specific and Sensitive Detection of UDP-Xylose
A new tool for researchers in glycoscience and drug development, this guide provides a detailed comparison of a novel monoclonal antibody for the detection of UDP-xylose against existing methods, supported by experimental data.
Uridine diphosphate (B83284) xylose (this compound) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, essential components of the extracellular matrix.[1][2][3] The initiation of glycosaminoglycan (GAG) chain synthesis on core proteins is catalyzed by the transfer of xylose from this compound to specific serine residues.[2][4][5] Given its central role in these pathways, the ability to accurately detect and quantify this compound is paramount for studying proteoglycan metabolism and its implications in diseases such as cancer and rare genetic disorders.[1] This guide introduces a novel monoclonal antibody with high specificity and sensitivity for this compound, offering a significant advancement over current detection methodologies.
Comparative Analysis of this compound Detection Methods
The new anti-UDP-xylose monoclonal antibody provides a user-friendly and highly specific immunoassay-based method for the detection and quantification of this compound. Below is a comparison with other existing analytical techniques.
| Feature | Novel Anti-UDP-Xylose mAb (ELISA) | HPLC-MS/MS | MALDI-TOF MS | Colorimetric Assays |
| Principle | Specific antigen-antibody binding | Chromatographic separation and mass-to-charge ratio | Ionization and time-of-flight mass analysis | Chemical reaction leading to a colored product |
| Specificity | High for this compound | High, distinguishes isomers | High, based on molecular weight | Low, detects pentoses generally |
| Sensitivity | Low ng/mL | pg/mL to low ng/mL | ng/mL to µg/mL | µg/mL |
| Sample Throughput | High (96-well plate format) | Low to medium | Medium | High |
| Equipment | Standard ELISA plate reader | LC-MS/MS system | MALDI-TOF mass spectrometer | Spectrophotometer |
| Ease of Use | Simple and routine | Requires specialized expertise | Requires specialized expertise | Relatively simple |
| Sample Type | Cell lysates, tissue homogenates, purified samples | Biological fluids, cell extracts | Purified samples, tissue extracts | Purified samples |
Experimental Protocols
Detailed methodologies for the validation of the novel anti-UDP-xylose antibody are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This competitive ELISA protocol is designed for the quantitative measurement of this compound in biological samples.
Materials:
-
Anti-UDP-Xylose Monoclonal Antibody
-
This compound-HRP conjugate
-
96-well plates pre-coated with a goat anti-mouse antibody
-
This compound standard
-
Sample diluent
-
Wash buffer (PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve of this compound ranging from 1 ng/mL to 1000 ng/mL. Dilute samples in the sample diluent.
-
Competitive Reaction: Add 50 µL of standard or sample to the appropriate wells. Add 25 µL of this compound-HRP conjugate and 25 µL of the anti-UDP-xylose antibody to each well.
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing: Decant the solution and wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Western Blot Analysis for Detection of this compound Synthesizing Enzymes
While the antibody is specific for this compound, it can be used to probe for enzymes that bind this compound, such as this compound synthase (UXS), in a non-denaturing Western Blot.
Materials:
-
Cell lysates
-
Native PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-UDP-Xylose Monoclonal Antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Sample Preparation and Electrophoresis: Prepare cell lysates in a non-denaturing buffer. Run the samples on a native PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-UDP-xylose antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate.
Visualizing Key Pathways and Workflows
To better illustrate the biological context and experimental design, the following diagrams have been generated.
Caption: Biosynthesis pathway of this compound and its role in initiating glycosaminoglycan synthesis.
Caption: Workflow for the competitive ELISA for this compound quantification.
References
- 1. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 2. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycosaminoglycans and Proteoglycans - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Functional Role of UDP-Xylose in Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, essential components of the extracellular matrix and cell surfaces. The initiation of most proteoglycan synthesis begins with the transfer of xylose from this compound to a serine residue on a core protein, a reaction catalyzed by xylosyltransferases.[1][2] Dysregulation of this compound metabolism has been implicated in a variety of diseases, ranging from cancer to rare genetic disorders. This guide provides a comparative overview of the functional role of this compound in various disease models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this field.
Comparative Analysis of this compound Dysregulation in Disease Models
The functional consequences of altered this compound levels are most evident in cancer, congenital disorders of glycosylation leading to skeletal dysplasias, and muscular dystrophies. While the underlying mechanisms differ, a common thread is the disruption of proteoglycan biosynthesis, which in turn affects crucial cellular signaling pathways.
| Disease Model | Key Enzymes Involved | Impact on this compound Metabolism | Cellular Consequences | Therapeutic Implications |
| Cancer (e.g., Lung, Colorectal) | UDP-glucose dehydrogenase (UGDH) this compound synthase 1 (UXS1) | High UGDH expression coupled with UXS1 dependency. UXS1 knockout leads to this compound depletion and toxic accumulation of UDP-glucuronic acid (UDP-GlcA).[3][4][5] | Disrupted Golgi morphology, impaired cell surface receptor trafficking (e.g., EGFR), cell cycle arrest, and apoptosis. | UXS1 is a potential therapeutic target in cancers with high UGDH expression. |
| Congenital Disorders of Glycosylation (Skeletal Dysplasias) | Xylosyltransferase 1 (XYLT1) Xylosyltransferase 2 (XYLT2) | Mutations in XYLT1 or XYLT2 lead to reduced xylosyltransferase activity, impairing the utilization of this compound for proteoglycan synthesis. | Defective glycosaminoglycan (GAG) chain formation, leading to abnormal proteoglycan structure and function, resulting in skeletal abnormalities. | Understanding the specific enzymatic defects can inform potential substrate or enzyme replacement therapies. |
| Muscular Dystrophy (e.g., Duchenne Muscular Dystrophy) | UDP-glucose dehydrogenase (UGDH) Ribitol-5-phosphate β1,4-xylosyltransferase 1 (RXYLT1) | Variants in UGDH have been linked to dystroglycanopathy, a form of muscular dystrophy, suggesting altered precursor supply for glycosylation. Mutations in RXYLT1 also cause α-dystroglycanopathy. | Abnormal glycosylation of α-dystroglycan, a key component of the dystrophin-glycoprotein complex, leading to impaired muscle cell integrity and function. | Targeting the glycosylation pathway may offer novel therapeutic strategies to ameliorate muscle degeneration. |
Experimental Data Summary
The following tables summarize quantitative data from key studies, highlighting the biochemical consequences of this compound dysregulation.
Table 1: UDP-Sugar Levels in A549 Lung Cancer Cells Following UXS1 Knockout
| UDP-Sugar | Control Cells (Relative Abundance) | UXS1 Knockout Cells (Relative Abundance) | Fold Change | Reference |
| This compound | ~1.0 | Undetectable | - | |
| UDP-Glucuronic Acid (UDP-GlcA) | ~1.0 | ~15.0 | +15 | |
| UDP-Glucose | ~1.0 | ~1.2 | +1.2 |
Data are approximations based on graphical representations in the cited literature and are meant for comparative purposes.
Table 2: Xylosyltransferase Activity in Disease Models
| Disease/Cell Model | Enzyme | Relative Activity vs. Control | Phenotypic Consequence | Reference |
| pug mouse model of skeletal dysplasia (Xylt1 mutation) | Xylosyltransferase 1 (Xylt1) | ~20% | Reduced glycosaminoglycan chains, dwarfism | |
| Human primary chondrocytes treated with IL-1β | Xylosyltransferase I (XT-I) | Biphasic: initial increase followed by sustained decrease | Impaired proteoglycan synthesis |
Key Experimental Protocols
Quantification of UDP-Sugars by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is essential for accurately measuring the levels of this compound and its precursors in cell or tissue extracts.
a. Sample Preparation (from cultured cells):
-
Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each 10 cm dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Column: A porous graphitic carbon or anion exchange column is typically used for separation of these polar analytes.
-
Mobile Phase: A gradient of ammonium (B1175870) carbonate or a similar volatile buffer with acetonitrile (B52724) is commonly employed.
-
Mass Spectrometry: Operated in negative ion mode, monitoring specific multiple reaction monitoring (MRM) transitions for each UDP-sugar. For example, a common transition for this compound is m/z 535 -> 323.
Xylosyltransferase Activity Assay (Radiochemical Method)
This assay measures the enzymatic activity of xylosyltransferases by quantifying the incorporation of radiolabeled xylose into an acceptor substrate.
a. Reaction Mixture (Total Volume 50 µL):
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
25 mM MES buffer, pH 6.5
-
5 mM MnCl₂
-
5 mM MgCl₂
-
Acceptor peptide (e.g., a synthetic peptide containing a serine residue for xylosylation)
-
UDP-[¹⁴C]xylose (e.g., 1 µM, with known specific activity)
b. Procedure:
-
Combine all components except the UDP-[¹⁴C]xylose and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-[¹⁴C]xylose.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a filter paper or membrane.
-
Wash the filter extensively with TCA to remove unincorporated UDP-[¹⁴C]xylose.
-
Quantify the radioactivity remaining on the filter using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
UDP-Glucose Dehydrogenase (UGDH) Activity Assay (Spectrophotometric Method)
This assay measures the activity of UGDH by monitoring the production of NADH, which absorbs light at 340 nm.
a. Reaction Mixture (in a quartz cuvette):
-
Enzyme source
-
100 mM Glycine buffer, pH 8.7
-
5 mM NAD⁺
-
2 mM UDP-glucose
b. Procedure:
-
Combine the buffer, NAD⁺, and enzyme source in the cuvette.
-
Measure the baseline absorbance at 340 nm.
-
Initiate the reaction by adding UDP-glucose.
-
Continuously monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizing the Pathways
This compound Biosynthesis and Its Role in Proteoglycan Synthesis
The synthesis of this compound is a two-step process from UDP-glucose. This nucleotide sugar is then utilized in the Golgi apparatus to initiate the formation of glycosaminoglycan chains on proteoglycan core proteins.
Caption: The this compound biosynthesis pathway and its initiation of proteoglycan synthesis.
Experimental Workflow for Investigating this compound Function
A typical workflow to study the role of this compound in a disease model involves genetic manipulation, metabolite analysis, and functional assays.
Caption: A generalized workflow for elucidating the functional role of this compound in disease models.
Dysregulation of this compound Metabolism in Cancer
In certain cancers, high expression of UGDH creates a dependency on UXS1 to prevent the toxic accumulation of UDP-GlcA. This creates a therapeutic vulnerability.
Caption: The therapeutic vulnerability created by UXS1 inhibition in high-UGDH expressing cancer cells.
This guide provides a foundational understanding of the critical role of this compound in health and disease. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this compound metabolism and its potential as a therapeutic target.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Proteoglycans Determine the Dynamic Landscape of EMT and Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Signatures of Membrane Protein Complexes Underlying Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UDP-xylose and its Synthetic Analogs in Competitive Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole xylose donor for the initiation of glycosaminoglycan (GAG) chain biosynthesis on proteoglycan core proteins. This initial step, catalyzed by xylosyltransferases (XTs), is a key regulatory point in proteoglycan production and is implicated in numerous physiological and pathological processes, including cell signaling, tissue development, and diseases like fibrosis and cancer. Consequently, the development of inhibitors for xylosyltransferases is a promising avenue for therapeutic intervention. This guide provides a comparative overview of this compound and its synthetic and natural analogs in the context of competitive inhibition assays, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibition of Xylosyltransferase Activity
The inhibitory potential of various compounds against xylosyltransferases is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for a selection of compounds that inhibit xylosyltransferase activity. It is important to note that direct comparisons of synthetic this compound analogs are limited in publicly available literature; therefore, this table includes natural products and other nucleotide sugars that have been evaluated as inhibitors.
| Compound | Type | Target Enzyme | IC50 | Ki | Inhibition Mode |
| This compound | Natural Substrate | Xylosyltransferase | - | - | - |
| Celastrol (B190767) | Natural Product | Human XT-I | 1.1 µM | - | Competitive |
| Amphotericin B | Natural Product | Human XT-I | 2.5 µM | - | Uncompetitive |
| UDP-glucose | Nucleotide Sugar Analog | Arabidopsis thaliana β1,2-xylosyltransferase | - | 4.9 mM | Weak Inhibition |
| UDP | Product/Substrate Fragment | Arabidopsis thaliana β1,2-xylosyltransferase | - | 42 µM | Competitive |
| 2-azido-xylose (2-Az-Xyl) | Synthetic Xylose Analog | Human XYLT2 | Not Reported | Not Reported | Direct Inhibition |
Data for Celastrol and Amphotericin B are from a study on human xylosyltransferase-I (XT-I). Data for UDP-glucose and UDP are from a study on a plant xylosyltransferase and may not be directly comparable to human enzymes. 2-Az-Xyl has been shown to directly inhibit XYLT2, but quantitative inhibition constants from enzymatic assays are not yet available.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the initiation of proteoglycan biosynthesis and a general workflow for a competitive inhibition assay.
Initiation of Proteoglycan Biosynthesis.
General Workflow for Competitive Inhibition Assay.
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for key experiments in the assessment of xylosyltransferase inhibitors.
UPLC-MS/MS-based Xylosyltransferase Inhibition Assay
This method offers high sensitivity and specificity for quantifying the xylosylated product.
a. Reagents and Materials:
-
Enzyme: Recombinant human xylosyltransferase-I (XT-I).
-
Donor Substrate: UDP-D-xylose.
-
Acceptor Substrate: A synthetic peptide derived from bikunin, a known proteoglycan.
-
Inhibitors: Stock solutions of test compounds (e.g., celastrol, amphotericin B) in DMSO.
-
Assay Buffer: 25 mM MES buffer (pH 6.5), 25 mM KF, 5 mM MnCl₂, 5 mM MgCl₂.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
b. Protocol:
-
Enzyme Pre-incubation: In a microcentrifuge tube, pre-incubate the XT-I enzyme solution with the inhibitor at various concentrations (or DMSO as a vehicle control) for 1 hour at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction buffer containing the acceptor peptide and UDP-D-xylose. The final concentrations may be, for example, 10.5 µM acceptor peptide and 15 µM UDP-D-xylose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours).
-
Reaction Termination: Stop the reaction by heating the samples at 99°C for 10 minutes.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate. Dilute the supernatant with UPLC-grade water for analysis.
-
UPLC-MS/MS Analysis: Inject the diluted sample into the UPLC-MS/MS system to separate and quantify the amount of xylosylated acceptor peptide formed.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. For kinetic analysis (e.g., Lineweaver-Burk plots), vary the concentration of one substrate while keeping the other and the inhibitor concentration constant to determine the mode of inhibition.
Radioactive Xylosyltransferase Assay
This classic method relies on the detection of a radiolabeled product.
a. Reagents and Materials:
-
Enzyme: Purified or partially purified xylosyltransferase.
-
Donor Substrate: UDP-[¹⁴C]xylose.
-
Acceptor Substrate: Synthetic peptide or deglycosylated proteoglycan core protein.
-
Inhibitors: Stock solutions of test compounds.
-
Assay Buffer: 25 mM MES buffer (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl₂, 5 mM MnCl₂.
-
Separation Matrix: Gel filtration column (e.g., Superdex peptide) or cation exchange resin (e.g., AG-50W-X2).
-
Instrumentation: Liquid scintillation counter.
b. Protocol:
-
Reaction Mixture Preparation: In a total volume of 40 µL, combine the enzyme preparation, assay buffer, acceptor peptide (e.g., 1 nmol), and varying concentrations of the inhibitor.
-
Reaction Initiation: Start the reaction by adding UDP-[¹⁴C]xylose (e.g., 2 mM, with a specific activity of 3.0 × 10⁵ dpm).
-
Incubation: Incubate the reaction mixture at 37°C for a suitable time (e.g., 1-16 hours), ensuring the reaction is in the linear range.
-
Product Separation: Separate the ¹⁴C-labeled peptide product from the unreacted UDP-[¹⁴C]xylose.
-
Gel Filtration: Apply the reaction mixture to a gel filtration column and elute with an appropriate buffer (e.g., 0.25 M ammonium (B1175870) bicarbonate with 7% 1-propanol). Collect fractions.
-
Cation Exchange: Apply the reaction mixture to a cation exchange column. Wash the column to remove unreacted UDP-[¹⁴C]xylose, and then elute the positively charged ¹⁴C-labeled peptide product with a high-salt buffer or base (e.g., 3 M NH₄OH).
-
-
Quantification: Measure the radioactivity in the collected fractions corresponding to the product using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the reaction velocity. Analyze the data as described for the UPLC-MS/MS assay to determine IC50 and Ki values.
Conclusion
The development of potent and specific inhibitors of xylosyltransferases is of significant interest for both basic research and drug development. While this compound is the natural substrate, a variety of other molecules can interact with the enzyme's active site. The data presented here on natural products like celastrol and amphotericin B demonstrate that non-substrate-like molecules can be effective inhibitors with distinct kinetic profiles. Furthermore, the direct inhibition observed with the synthetic xylose analog 2-Az-Xyl suggests that substrate mimics are a viable strategy, although more extensive quantitative studies are needed to establish their efficacy in enzymatic assays. The provided protocols offer robust frameworks for conducting such comparative inhibition studies, which are essential for the discovery and characterization of novel xylosyltransferase inhibitors. Future research focusing on the synthesis and kinetic evaluation of a broader range of this compound analogs will be crucial for developing a comprehensive understanding of the structure-activity relationships that govern xylosyltransferase inhibition.
A Comparative Guide to the Quantification of UDP-Xylose: Validation of a Novel Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Uridine Diphosphate-Xylose (UDP-Xylose), a critical nucleotide sugar involved in various biological processes, including proteoglycan biosynthesis.[1][2][3] We introduce a novel, high-throughput enzymatic assay and present its validation data alongside established methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of our novel enzymatic assay against established techniques.
| Parameter | Novel Enzymatic Assay | HPAE-PAD | CE-LIF |
| Principle | Specific enzymatic conversion of this compound coupled to a fluorescent signal. | Separation based on anion exchange, detection via electrochemical oxidation.[4][5] | Separation based on electrophoretic mobility of a fluorescently labeled analyte. |
| Limit of Detection (LOD) | 0.5 µM | ~1 µM | 50 nM |
| Limit of Quantification (LOQ) | 1.5 µM | ~3 µM | 150 nM |
| Linearity Range | 1.5 - 100 µM | 3 - 200 µM | 0.15 - 50 µM |
| Precision (%RSD) | < 5% | < 8% | < 4% |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 96 - 104% |
| Sample Throughput | High (96-well plate format) | Medium | Low to Medium |
| Derivatization Required | No | No | Yes |
Experimental Protocols
Detailed methodologies for the novel enzymatic assay and the comparative methods are provided below.
Novel this compound Enzymatic Assay
This assay is based on the conversion of this compound to xylose-1-phosphate and UMP by a specific pyrophosphatase, followed by a coupled enzymatic reaction that generates a fluorescent product proportional to the amount of this compound.
-
Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), enzyme mix (this compound pyrophosphatase, coupling enzymes in assay buffer), and this compound standards.
-
Sample Preparation : Dilute biological samples in the assay buffer.
-
Assay Procedure :
-
Pipette 20 µL of standards and samples into a 96-well black microplate.
-
Add 180 µL of the enzyme mix to each well.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence at an excitation of 535 nm and an emission of 590 nm.
-
-
Data Analysis : Construct a standard curve and determine the concentration of this compound in the samples.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
-
Instrumentation : Dionex ICS-6000 system or equivalent with a gold working electrode.
-
Column : Dionex CarboPac™ PA1 column (4 x 250 mm).
-
Mobile Phase : A gradient of sodium hydroxide (B78521) and sodium acetate.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 25 µL.
-
Detection : Pulsed Amperometric Detection (PAD).
-
Sample Preparation : Deproteinate samples by ultrafiltration.
-
Quantification : Based on the peak area of an external standard curve.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
-
Derivatization : Label this compound with a fluorescent dye such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).
-
Instrumentation : CE system equipped with a LIF detector.
-
Capillary : Fused-silica capillary (50 µm i.d., 50 cm total length).
-
Background Electrolyte : 50 mM sodium borate, pH 9.2.
-
Separation Voltage : 25 kV.
-
Injection : Hydrodynamic injection at 0.5 psi for 5 seconds.
-
Detection : Excitation at 488 nm, emission at 520 nm.
-
Quantification : Based on the peak area of an external standard curve, normalized to an internal standard.
Visualizations
Experimental Workflow for Method Validation
The following diagram outlines the key steps in the validation of the new analytical method for this compound quantification.
Caption: Workflow for the validation of the novel this compound quantification method.
This compound Biosynthesis and Role in Proteoglycan Synthesis
This diagram illustrates the metabolic pathway for this compound synthesis and its subsequent role as a sugar donor in the initiation of proteoglycan synthesis.
Caption: Biosynthesis of this compound and its role in initiating proteoglycan synthesis.
References
Navigating the Metabolic Maze: A Comparative Guide to UDP-Xylose in Diverse Cell Types
For researchers, scientists, and professionals in drug development, understanding the nuanced metabolic pathways within different cell types is paramount. This guide provides a comparative analysis of UDP-xylose metabolism, a critical nucleotide sugar involved in proteoglycan biosynthesis and cellular signaling. We delve into quantitative data, detailed experimental protocols, and visual pathways to illuminate the differences in this compound metabolism across various cell types, with a particular focus on the distinctions between cancerous and non-cancerous cells.
Uridine diphosphate (B83284) xylose (this compound) is a crucial precursor for the biosynthesis of proteoglycans, which are essential components of the extracellular matrix and play significant roles in cell signaling.[1][2][3] The synthesis of this compound is a two-step enzymatic process initiated from UDP-glucose. UDP-glucose dehydrogenase (UGDH) first oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, this compound synthase (UXS) decarboxylates UDP-GlcA to produce this compound.[1] Dysregulation of this pathway has been increasingly implicated in various diseases, including cancer.
Quantitative Comparison of this compound and Related Metabolites
Recent studies have begun to shed light on the differential levels of this compound and its precursors in cancerous versus normal cells. While comprehensive datasets comparing a wide array of cell types are still emerging, available data points to significant alterations in cancer cells.
A key study investigating the metabolic vulnerabilities of cancer cells provides quantitative data on UDP-sugars in the A549 lung cancer cell line. This data highlights the metabolic shift that occurs upon disruption of the this compound synthesis pathway.
Table 1: Relative Abundance of UDP-Sugars in A549 Lung Cancer Cells Upon UXS1 Knockout
| Metabolite | Control (Relative Abundance) | UXS1 KO (Relative Abundance) | Fold Change |
| UDP-Hexose | 1.0 | ~1.2 | ~1.2x increase |
| UDP-GlcNAc | 1.0 | ~1.5 | ~1.5x increase |
| UDP-GlcA | 1.0 | >10 | >10x increase |
| This compound | 1.0 | ~0.1 | ~90% decrease |
Data adapted from "Disruption of sugar nucleotide clearance is a therapeutic vulnerability of cancer cells," Nature, 2023. The study utilized LC-MS for quantification. UDP-hexose includes UDP-glucose, UDP-galactose, and UDP-mannose.
Furthermore, a study on breast cancer tissues revealed a dramatic increase in UDP-sugars in tumor samples compared to normal glandular tissue, indicating a hyperactive state of this metabolic pathway in cancer.[4] The content of UDP-GlcUA, the direct precursor to this compound, was found to be four times higher in breast tumors.[4] This upregulation is often linked to the Warburg effect, where cancer cells exhibit increased glucose uptake and glycolysis.[4]
Experimental Protocols
Accurate quantification of this compound is critical for comparative metabolomic studies. The following is a detailed methodology for the extraction and analysis of UDP-sugars from cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Extraction and Quantification of this compound from Cultured Mammalian Cells
1. Cell Culture and Harvesting:
-
Culture cells of interest to the desired confluency (typically 80-90%) in appropriate media.
-
For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
2. Metabolite Extraction:
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) (v/v) to each 10 cm dish or cell pellet.
-
Scrape the cells (for adherent cultures) and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously for 1 minute.
-
Incubate at -80°C for at least 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
3. Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a compatible mobile phase.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC Separation:
-
Column: A porous graphitic carbon (PGC) column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar nucleotide sugars.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 10.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high aqueous to high organic mobile phase is used to elute the UDP-sugars. The specific gradient will depend on the column and system used.
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 535.0 -> Product ions (e.g., m/z 403.0, 323.0).
-
UDP-Glucuronic Acid: Precursor ion (m/z) 579.0 -> Product ions (e.g., m/z 403.0, 323.0).
-
Note: Specific MRM transitions should be optimized for the instrument being used.
-
-
-
Quantification:
-
A standard curve of authentic this compound of known concentrations should be prepared and run alongside the samples to enable absolute quantification.
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound synthesis pathway and its role in proteoglycan initiation and cancer.
Caption: Experimental workflow for comparative metabolomics of this compound.
Conclusion
The comparative metabolomics of this compound reveals a dynamic and context-dependent landscape, particularly when comparing cancer and normal cells. The elevated levels of UDP-sugar precursors in cancerous tissues underscore the significance of this pathway in tumor biology. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies. By continuing to unravel the complexities of this compound metabolism, we can identify novel therapeutic targets and develop more effective strategies for combating diseases like cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First isolation of human UDP-D-xylose: proteoglycan core protein beta-D-xylosyltransferase secreted from cultured JAR choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UDP-sugar accumulation drives hyaluronan synthesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of UDP-Xylose Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The UDP-xylose biosynthesis pathway is a critical metabolic route responsible for the production of this compound, an essential precursor for the synthesis of various proteoglycans and glycoproteins. The two key enzymes in this pathway, UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS), represent potential therapeutic targets for a range of diseases, including cancer. However, the development of specific inhibitors requires a thorough evaluation of their off-target effects to ensure safety and efficacy. This guide provides a comparative analysis of known inhibitors of the this compound pathway, focusing on their off-target profiles and the experimental methodologies used for their evaluation.
The this compound Biosynthesis Pathway
The synthesis of this compound from UDP-glucose is a two-step enzymatic process. First, UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. Subsequently, this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, converts UDP-glucuronic acid to this compound. This compound itself acts as a natural feedback inhibitor of UGDH.[1][2]
Figure 1: The this compound Biosynthesis Pathway.
Comparison of UDP-Glucose Dehydrogenase (UGDH) Inhibitors
Currently, there is a lack of specific, well-characterized small molecule inhibitors for this compound synthase (UXS). Therefore, this guide focuses on inhibitors of the upstream enzyme, UGDH. The natural product compounds gallic acid and quercetin (B1663063) have been identified as inhibitors of UGDH.[3]
| Inhibitor | On-Target Potency (UGDH) | Off-Target Profile | Cytotoxicity (IC50) |
| Gallic Acid | Non-competitive inhibitor with respect to UDP-glucose and NAD+[3] | Modulates various signaling pathways including PI3K/Akt/mTOR, MAPK, and NF-κB.[1] | - MCF-7 (breast cancer): 18 µg/ml- MDA-MB-231 (breast cancer): 43.86 µg/mL- OVCAR-3 (ovarian cancer): 22.14 µM (24h)- A2780/CP70 (ovarian cancer): 33.53 µM (24h)- Jurkat (leukemia): 60.3 µM (24h) |
| Quercetin | Competitive inhibitor with respect to UDP-glucose; mixed-type inhibitor with respect to NAD+ | Broad-spectrum kinase inhibitor (inhibits ABL1, Aurora kinases, FLT3, JAK3, MET, etc.). | - MCF-7 (breast cancer): 37µM (24h)- A549 (lung cancer): 8.65 µg/ml (24h)- H69 (lung cancer): 14.2 µg/ml (24h)- A172 (glioblastoma): 58.5 µM (48h)- LBC3 (glioblastoma): 41.37 µM (48h) |
Experimental Protocols for Evaluating Off-Target Effects
A comprehensive assessment of off-target effects is crucial for the development of safe and effective inhibitors. A multi-pronged approach combining biochemical and cellular assays is recommended.
Figure 2: Workflow for Evaluating Off-Target Effects.
UGDH Enzyme Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on UGDH activity.
Principle: The activity of UGDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate (B84403) buffer (pH 7.4), NAD+, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add purified recombinant UGDH to initiate the reaction.
-
Substrate Addition: Start the reaction by adding the substrate, UDP-glucose.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Kinase Profiling (e.g., KINOMEscan™)
This assay provides a broad assessment of an inhibitor's off-target effects against a large panel of kinases.
Principle: The KINOMEscan™ assay is a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
Protocol:
-
Compound Submission: Provide the test compound to a commercial service provider (e.g., Eurofins Discovery).
-
Assay Performance: The compound is screened at a defined concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are typically reported as the percentage of remaining kinase binding to the immobilized ligand in the presence of the test compound compared to a DMSO control. Significant inhibition (e.g., >80% reduction in binding) indicates a potential off-target interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein (UGDH or UXS) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cytotoxicity Assay (e.g., MTT Assay)
This cellular assay measures the overall toxicity of a compound to cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate to allow formazan formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value for cytotoxicity.
Logical Framework for Off-Target Evaluation
The evaluation of off-target effects should follow a logical progression from initial broad screening to more focused validation.
Figure 3: Logical Flow for Off-Target Characterization.
Conclusion
The thorough evaluation of off-target effects is a critical component of the preclinical development of any small molecule inhibitor. For inhibitors of the this compound pathway, a combination of biochemical and cellular assays is essential to build a comprehensive safety and selectivity profile. While the current landscape of inhibitors is more developed for UGDH, the methodologies outlined in this guide are equally applicable to the future discovery and characterization of UXS inhibitors. By employing a systematic and multi-faceted approach to off-target profiling, researchers can increase the likelihood of developing safe and effective therapeutics targeting this important metabolic pathway.
References
Safety Operating Guide
Proper Disposal Procedures for UDP-xylose: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical intermediate in the biosynthesis of proteoglycans and other essential glycoconjugates.[1][2][3] As a key substrate in numerous biological pathways, its proper handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the safe disposal of this compound, drawing upon available safety data for the compound and its structural relatives.
Quantitative Data Summary
The following table summarizes key chemical and physical properties for this compound and the related, non-hazardous compound D-xylose. These properties inform the recommended handling and disposal procedures.
| Property | This compound | D-xylose | Implications for Disposal |
| Molecular Formula | C₁₄H₂₂N₂O₁₆P₂ | C₅H₁₀O₅ | The organic nature suggests decomposition into carbon oxides upon incineration. |
| Molecular Weight | 536.28 g/mol | 150.13 g/mol | Relevant for calculating concentrations for disposal. |
| Appearance | Solid | White solid | Solid waste procedures are applicable. |
| Solubility | Soluble in water | Soluble in water | Aqueous solutions can be managed for drain disposal if permitted. |
| Stability | Stable under normal conditions. The disodium (B8443419) salt form generally has enhanced stability. | Stable under normal conditions | Low risk of reaction with other waste streams. Can be stored safely before disposal. |
| GHS Classification | Not explicitly classified. | Not classified as hazardous. | Can likely be managed as non-hazardous waste, pending institutional verification. |
Step-by-Step Disposal Protocol
This protocol provides a general guideline for the disposal of this compound. Always confirm these procedures with your institution's EHS guidelines before implementation.
Disposal of Solid this compound
-
Uncontaminated Solid:
-
Place uncontaminated, solid this compound in a clearly labeled, sealed container.
-
The label should identify the contents as "Non-hazardous waste: this compound".
-
Dispose of the container in the designated laboratory solid waste stream, as directed by your institution's EHS. Do not dispose of it in general office trash.
-
-
Contaminated Solid:
-
If the solid is contaminated with hazardous materials, it must be disposed of as hazardous waste according to the nature of the contaminant.
-
Segregate and containerize the waste as per your institution's hazardous waste guidelines, ensuring the container is properly labeled with all chemical constituents.
-
Disposal of Aqueous Solutions of this compound
-
Uncontaminated Aqueous Solutions:
-
Consult Local Regulations: Before considering drain disposal, confirm with your EHS that this is an approved method for non-hazardous chemical solutions.
-
Neutralize if Necessary: Ensure the pH of the solution is between 5.5 and 9.5.
-
Dilute and Flush: If approved, flush the solution down the sanitary sewer with a copious amount of water (a general rule is at least 20 parts water to 1 part solution) to ensure adequate dilution.
-
-
Solutions Containing Hazardous Materials:
-
If the aqueous solution contains any hazardous materials (e.g., organic solvents, heavy metals, other hazardous reagents), it must be collected and disposed of as hazardous liquid waste.
-
Collect the solution in a properly labeled hazardous waste container and manage it according to your institution's EHS procedures. Do not dispose of it down the drain.
-
Disposal of Empty Containers
-
Rinse Thoroughly: Triple rinse the empty container that held this compound with water.
-
Dispose of Rinsate: The rinsate from an uncontaminated container can typically be disposed of down the sanitary sewer, following the guidelines for aqueous solutions. If the original material was contaminated, the rinsate must be collected as hazardous waste.
-
Deface Label: Before disposing of the container, deface or remove the original label to prevent misuse.
-
Dispose of Container: The clean, empty container can usually be disposed of in the regular laboratory glass or plastic recycling stream.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
By adhering to these procedures and consistently consulting with your institutional safety experts, you contribute to a secure and responsible research environment.
References
Essential Safety and Operational Guide for Handling UDP-Xylose
For researchers, scientists, and drug development professionals, the proper handling of biochemicals is paramount for laboratory safety and experimental integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Uridine Diphosphate Xylose (UDP-xylose), focusing on its common commercial form, this compound disodium (B8443419) salt.
Hazard Identification and Personal Protective Equipment (PPE)
This compound disodium salt is a chemical that requires careful handling. According to safety data, it is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Adherence to appropriate personal protective equipment protocols is mandatory to ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye/Face | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand | Nitrile rubber gloves. | Thickness >0.11 mm. Inspect gloves for integrity before use. |
| Body | Laboratory coat. | To be worn at all times when handling the chemical. |
| Respiratory | NIOSH/MSHA-approved respirator. | Required when handling the solid form to prevent dust inhalation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Don all required PPE as specified in Table 1 before handling the compound.
-
-
Handling Solid this compound :
-
This compound is typically a white, hygroscopic solid. Handle in an environment with controlled humidity where possible.
-
To prevent inhalation of dust, weigh and handle the solid material in a chemical fume hood or a well-ventilated area.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the powder. Avoid creating dust clouds.
-
-
Preparing Solutions :
-
When dissolving this compound, slowly add the solid to the solvent (e.g., water) to avoid splashing.
-
If sonication is required for dissolution, ensure the container is properly sealed.
-
-
Post-Handling :
-
Tightly seal the container of this compound immediately after use.
-
Store the compound in a cool, dry, and dark place, as recommended.
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly after handling is complete, even if gloves were worn.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Uncontaminated Solid Waste :
-
Uncontaminated, solid this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Dispose of this container through your institution's chemical waste program for non-hazardous solid waste. Do not mix with general office trash.
-
-
Aqueous Solutions :
-
If the aqueous solution contains only this compound and is not contaminated with other hazardous materials, it may be permissible to dispose of it down the sanitary sewer.
-
Before drain disposal, neutralize the solution to a pH between 5.5 and 9.5.
-
Flush the drain with a copious amount of water (at least a 20:1 water-to-solution ratio) during disposal.
-
-
Contaminated Waste :
-
Any this compound (solid or in solution) that is contaminated with a hazardous substance must be treated as hazardous waste.
-
The disposal method should be dictated by the nature of the contaminant. Collect in a designated hazardous waste container and manage through your institution's Environmental Health and Safety (EHS) office.
-
-
Empty Containers :
-
Triple rinse the empty container with a suitable solvent (e.g., water).
-
The rinsate can typically be disposed of down the drain with copious amounts of water.
-
Deface or remove the original label on the container.
-
The cleaned container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating the key safety and disposal steps.
Caption: Workflow for safe handling and disposal of this compound.
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